3-Methyldodecanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-12(2)11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNOWILOENIYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884618 | |
| Record name | Dodecanoic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13490-36-3 | |
| Record name | 3-Methyldodecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13490-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecanoic acid, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013490363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dodecanoic acid, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyldodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Physicochemical Characteristics and Technical Profiling of 3-Methyldodecanoic Acid
This guide provides an in-depth technical analysis of 3-Methyldodecanoic acid , a branched-chain fatty acid (BCFA) with significant implications in lipid biochemistry, metabolic disorder research (e.g., Refsum disease), and drug delivery systems.
Technical Whitepaper | Version 1.0
Executive Summary
This compound (CAS: 13490-36-3) is a C13 branched-chain saturated fatty acid characterized by a methyl substitution at the beta-carbon (C3) position relative to the carboxyl group.[1][2][3][4] Unlike its straight-chain isomer (tridecanoic acid), the C3-methyl branch introduces steric hindrance that significantly alters its thermodynamic phase behavior, enzymatic recognition, and membrane packing properties.
This molecule serves as a critical probe in studying
Molecular Architecture & Identification
The structural integrity of this compound hinges on the chirality at the C3 position. In biological systems (e.g., preen gland secretions or bacterial lipids), it often exists as a specific enantiomer, though synthetic preparations are typically racemic unless asymmetric synthesis is employed.
Nomenclature & Identifiers
| Descriptor | Value |
| IUPAC Name | This compound |
| Common Synonyms | |
| CAS Registry Number | 13490-36-3 |
| Molecular Formula | |
| SMILES | CCCCCCCCCC(C)CC(=O)O |
| InChI Key | KZNOWILOENIYSH-UHFFFAOYSA-N |
Structural Descriptors[5][6][7][8]
-
Backbone: Dodecanoic acid (Lauric acid) core.[5]
-
Chirality: Carbon-3 is a chiral center (
or ). -
Lipophilicity: High (LogP > 5), dictating preferential partitioning into lipid bilayers.
Physicochemical Profile
The methyl branch disrupts the Van der Waals packing forces typical of linear fatty acids, resulting in a significantly lower melting point compared to tridecanoic acid (MP ~41°C).
Table 1: Quantitative Physicochemical Data
| Property | Value | Condition / Note |
| Molecular Weight | 214.34 g/mol | Monoisotopic: 214.193 |
| Melting Point | 22 °C | Solid/Liquid boundary at RT [1] |
| Boiling Point | 149–154 °C | @ 5 mmHg (Vacuum) [1] |
| Refractive Index ( | 1.4400 | @ 25 °C [1] |
| pKa (Predicted) | 4.80 ± 0.10 | Typical for |
| LogP (Estimated) | 5.25 | Highly Lipophilic |
| Density | ~0.89 g/cm³ | Estimated @ 20 °C |
| Solubility | > 50 mg/mL | Ethanol, DMSO, Dichloromethane |
| Water Solubility | < 0.1 mg/L | Practically insoluble |
Critical Handling Note: Due to its melting point of 22°C, this compound may phase-transition during transport or storage. It should be stored at -20°C to maintain solid-state stability and prevent oxidation of the liquid phase.
Synthesis & Production Protocols
The synthesis of this compound typically employs a Malonic Ester Synthesis approach involving chain elongation of a secondary alcohol derivative. This method ensures the correct positioning of the methyl group at C3 relative to the carboxyl terminus.
Protocol: Chain Elongation via Malonic Ester
Objective: Synthesize this compound from 2-Undecanol.
Mechanism:
Reagents:
-
Precursor: 2-Undecanol (C11 alcohol).
-
Activation: Methanesulfonyl chloride (MsCl) or
. -
Nucleophile: Diethyl malonate / Sodium ethoxide (NaOEt).
-
Solvent: Dry Benzene or Ethanol.
Step-by-Step Methodology:
-
Activation: Convert 2-Undecanol to 2-Bromoundecane using
in dry ether at 0°C.-
QC Check: Verify conversion by TLC (disappearance of alcohol spot).
-
-
Alkylation:
-
Generate sodiomalonate: React diethyl malonate with NaOEt in dry ethanol.
-
Add 2-Bromoundecane dropwise under reflux (80°C) for 12 hours.
-
Result: Diethyl (1-methyl-decyl)malonate.
-
-
Hydrolysis & Decarboxylation:
-
Reflux the diester with 50% KOH (aq) to form the dicarboxylate salt.
-
Acidify with
HCl to precipitate the substituted malonic acid. -
Heat the neat solid to 180°C. Thermal decarboxylation releases
and yields This compound .
-
-
Purification:
-
Vacuum distillation (bp 149-154°C @ 5 mmHg).[7]
-
Yield: Typically 65–75%.
-
Visualization: Synthesis Pathway
Figure 1: Synthetic route converting 2-Undecanol to this compound via malonic ester elongation.
Analytical Characterization
Validating the identity of this compound requires distinguishing it from linear isomers and other branched variants.[3]
Mass Spectrometry (GC-MS)
Analysis is best performed on the Methyl Ester (FAME) derivative (Methyl 3-methyldodecanoate).
-
Molecular Ion (
): m/z 228 (weak). -
McLafferty Rearrangement:
-
In 3-methyl substituted FAMEs, the classic McLafferty ion (m/z 74) is often accompanied or suppressed by cleavage driven by the branch point.
-
Diagnostic Peak: A significant fragment at m/z 101 (cleavage between C3 and C4) or m/z 87 is often observed depending on ionization energy, distinguishing it from the straight-chain isomer.
-
-
Base Peak: Often m/z 74 or 87.
Nuclear Magnetic Resonance ( -NMR)
-
Solvent:
. -
Terminal Methyl (Chain End): Triplet (
0.88 ppm). -
Branch Methyl (C3-Me): Doublet (
~0.95 ppm, ). This is the fingerprint signal. -
-Protons (C2-H): Multiplet (
2.1–2.4 ppm), shifted due to the adjacent branch. -
-Proton (C3-H): Multiplet (
~1.9 ppm).
Biological Relevance & Applications
Metabolic Probe for Refsum Disease
This compound is used to assay Phytanoyl-CoA Hydroxylase (PAHX) activity.
-
Mechanism: PAHX performs
-oxidation on 3-methyl fatty acids. Because the -position is blocked by a methyl group, standard -oxidation is inhibited until the -carbon is removed. -
Stereospecificity: The enzyme's tolerance for the
vs. enantiomer at the C3 position provides insight into the active site geometry of peroxisomal enzymes [2].
Polyketide Synthase (PKS) Termination
In bacterial biosynthesis (e.g., Cyanobacteria), this compound moieties often serve as termination units or starter units in the assembly of complex macrocycles like cylindrocyclophanes . The methyl group acts as a steric "stop" signal or a specific recognition motif for Thioesterase (TE) domains.
Drug Delivery (Permeation Enhancer)
The low melting point (22°C) indicates that at physiological temperature (37°C), this fatty acid exists in a highly fluid state.
-
Application: Incorporation into liposomes or transdermal patches.
-
Function: It disrupts the ordered packing of stratum corneum lipids more effectively than stearic or lauric acid, potentially enhancing the transdermal delivery of hydrophilic drugs.
References
-
LipidBank. Fatty Acid Database: this compound (DFA7030). Japanese Conference on the Biochemistry of Lipids.
-
Foulon, V., et al. (1999). Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: Implications for Refsum disease? Journal of Lipid Research.
-
Nakamura, H., et al. (2012). Assembly Line Termination in Cylindrocyclophane Biosynthesis. Chemical Science.
-
PubChem. Compound Summary: this compound (CAS 13490-36-3).[1][3] National Center for Biotechnology Information.
Sources
- 1. CAS Catalog: Semiochemical Compounds Arranged by CAS Numbers [pherobase.com]
- 2. 13490-36-3|this compound|BLD Pharm [bldpharm.com]
- 3. CAS 13490-36-3: this compound | CymitQuimica [cymitquimica.com]
- 4. 13490-36-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. Isotridecanoic acid | C13H26O2 | CID 33002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. LipidBank - Fatty acid [lipidbank.jp]
3-Methyldodecanoic acid CAS number
Topic: 3-Methyldodecanoic Acid (CAS 13490-36-3): Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 13490-36-3) is a specialized branched-chain fatty acid (BCFA) of the anteiso- or iso- fatty acid class, depending on nomenclature conventions, though strictly it is a methyl-branched lipid at the C3 position. Unlike its straight-chain isomer, tridecanoic acid, the C3-methyl substitution introduces a chiral center and significantly alters the physicochemical profile, reducing the melting point and increasing solubility in organic matrices.
This compound serves as a critical semiochemical in chemical ecology (pheromones in Squamata and insects), a biomarker in marine lipidology, and a specialized building block in the synthesis of complex lipid nanoparticles (LNPs) for drug delivery. This guide provides a comprehensive technical analysis of its synthesis, biological function, and analytical characterization.
Part 1: Chemical Identity & Physicochemical Properties[1]
The introduction of a methyl group at the C3 position disrupts the crystalline packing forces typical of saturated fatty acids, resulting in a compound that remains liquid or semi-solid at lower temperatures than its linear counterparts.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 13490-36-3 |
| Synonyms | 3-Methyl lauric acid; Dodecanoic acid, 3-methyl- |
| Molecular Formula | C₁₃H₂₆O₂ |
| Molecular Weight | 214.34 g/mol |
| Chirality | C3 is a chiral center; exists as (R) and (S) enantiomers |
| Physical State | Colorless to pale yellow liquid/low-melting solid |
| Solubility | Soluble in ethanol, chloroform, hexane; Insoluble in water |
| SMILES | CCCCCCCCCC(C)CC(=O)O |
| InChI Key | KZNOWILOENIYSH-UHFFFAOYSA-N |
Part 2: Synthesis & Production Protocols
Synthesis of this compound requires precision to control chain length and, if necessary, stereochemistry. Two primary methodologies are employed: Classical Chain Elongation (Malonic Ester Synthesis) for racemic production, and Asymmetric Conjugate Addition for enantioselective synthesis.
Method A: Modified Malonic Ester Synthesis (Racemic)
This method is robust, scalable, and suitable for producing analytical standards where chirality is not the primary variable.
-
Starting Material: 2-Undecanone is converted to a halide or used in a Reformatsky-type reaction, but a more direct route involves alkylation.
-
Alkylation: Diethyl malonate is alkylated with 2-bromodecane (to form the C12 backbone precursor) followed by methylation, or more commonly, condensing a C10 aldehyde with propionic acid derivatives followed by reduction.
-
Decarboxylation: The resulting dicarboxylic acid intermediate is decarboxylated under heat and acidic conditions to yield the monocarboxylic acid.
Method B: Organocuprate Conjugate Addition (Enantioselective)
For biological applications requiring the specific (R)- or (S)-enantiomer.
-
Substrate Preparation: An
-unsaturated ester (e.g., trans-2-dodecenoate) is prepared. -
Conjugate Addition: A methylcopper reagent (lithium dimethylcuprate) is added to the
-position. Chiral auxiliaries (e.g., oxazolidinones) can be used to direct the addition. -
Hydrolysis: The ester is hydrolyzed to the free acid.
Visualization: Synthesis Workflow
Figure 1: Dual pathways for the synthesis of this compound, highlighting the distinction between bulk racemic production and precision enantioselective synthesis.[1]
Part 3: Biological Significance & Occurrence
This compound is not merely a metabolic byproduct but a functional semiochemical in various taxa. Its volatility and structural specificity make it an ideal signal molecule.
Chemical Ecology & Pheromones
-
Squamata (Reptiles): Identified in the femoral gland secretions of lizards. It acts as a territorial marker and a signal of male quality. The branching reduces volatility compared to linear analogues, prolonging the signal's persistence in the environment.
-
Insect Communication: Functions as a trail pheromone or aggregation signal in specific ant and beetle species.
Marine Lipidology
-
Sperm Whale Oil: Historically isolated from the blubber of the sperm whale (Physeter macrocephalus). It exists as a minor component of the triglyceride matrix, contributing to the oil's fluidity at deep-sea temperatures.
Uropygial (Preen) Gland Secretions
-
Avian Biology: Found in the preen wax of birds. These branched fatty acids are esterified to form waxes that waterproof feathers and protect against microbial degradation.
Visualization: Biological Occurrence Map
Figure 2: Ecological and biological distribution of this compound, illustrating its diverse functional roles across the animal kingdom.
Part 4: Analytical Profiling & Methodology
Accurate identification requires distinguishing this compound from its linear and other branched isomers (e.g., 2-methyl or 11-methyl isomers).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization: Analysis is typically performed on the methyl ester (FAME) derivative.
-
Retention Index (RI): The methyl branch at C3 lowers the boiling point relative to n-tridecanoic acid. On polar columns (e.g., DB-Wax), it elutes before the straight-chain isomer.
-
Mass Spectrum Fragmentation:
-
McLafferty Rearrangement: A distinctive peak at m/z 74 (characteristic of methyl esters) is prominent.
-
Carbocation Cleavage: Look for a fragment at m/z 87 or m/z 101 depending on the specific fragmentation near the branch point, distinguishing it from iso- (terminal branch) isomers.
-
Chiral Separation
To resolve the (R) and (S) enantiomers, derivatization with a chiral alcohol (e.g., (S)-1-phenylethanol) or the use of chiral GC stationary phases (e.g., cyclodextrin-based columns) is required.
Part 5: Applications in Drug Development
While historically a chemical ecology target, this compound is gaining traction in pharmaceutical sciences.
-
Lipid Nanoparticles (LNPs): Branched fatty acids are increasingly used to tune the phase transition temperature (
) of liposomes and LNPs. The C3-methyl group creates "kinks" in the lipid bilayer, increasing membrane permeability and fusogenicity, which is critical for mRNA delivery systems. -
Topical Formulations: Its fluid nature at body temperature makes it an excellent permeation enhancer for transdermal drug delivery.
-
Biomarker Research: Used as a standard in metabolomics to study fatty acid oxidation disorders (e.g., Refsum disease), where branched-chain metabolism is compromised.
References
-
The Pherobase. Semiochemical Data: this compound. [Link][2][3][4]
-
Christensen, P. K., et al. (1965). The Occurrence of Optically Active 3-Methyl-dodecanoic Acid in Sperm Oil. Acta Chemica Scandinavica. [Link]
-
Miyazaki, M., et al. (2018). Kidney-specific lipid metabolism underlies stable chemical individuality in domestic cats. bioRxiv. (Identification of methylated fatty acids in biological scent marking). [Link]
-
Royal Society of Chemistry. Assembly Line Termination in Cylindrocyclophane Biosynthesis. (Synthesis of this compound as a substrate). [Link]
Sources
A Comprehensive Technical Guide on the Natural Sources of 3-Methyldodecanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of Branched-Chain Fatty Acids
3-Methyldodecanoic acid, a member of the branched-chain fatty acid (BCFA) family, is gaining considerable attention in the scientific community. Unlike their straight-chain counterparts, BCFAs possess unique structural features that confer distinct physicochemical and biological properties. This in-depth technical guide provides a thorough exploration of the natural origins of this compound, offering insights into its biosynthesis, isolation, and analytical characterization. For the drug development professional, understanding these natural sources is the first step toward harnessing the therapeutic potential of this intriguing molecule.
Section 1: Microbial Origins: A Primary Reservoir
The microbial world, particularly bacteria, stands as a primary and diverse source of this compound. In these organisms, BCFAs are crucial components of the cell membrane, modulating its fluidity and integrity in response to environmental cues.
Bacterial Biosynthesis of this compound
The biosynthesis of this compound in bacteria is a well-orchestrated enzymatic process. It typically initiates with a branched-chain acyl-CoA primer, often derived from the catabolism of amino acids such as leucine. This primer is then elongated by the type II fatty acid synthase (FASII) system, a series of discrete enzymes that sequentially add two-carbon units. The methyl branch at the third carbon position imparts a kink in the fatty acid chain, which is critical for maintaining membrane fluidity, especially under conditions of low temperature or in the presence of membrane-disrupting agents.
Table 1: Prominent Bacterial Producers of this compound
| Bacterial Genus | Typical Cellular Location | Key Biological Role |
| Streptomyces | Cell Membrane | Component of membrane lipids |
| Stenotrophomonas | Cell Membrane | Contributes to membrane stability |
Experimental Protocol: Extraction and Analysis from Bacterial Cultures
A robust and validated methodology is paramount for the accurate identification and quantification of this compound from bacterial sources. The following protocol details a standard procedure for the preparation of fatty acid methyl esters (FAMEs) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Protocol 1: FAMEs Preparation and GC-MS Analysis
-
Cell Culture and Harvest: Cultivate the bacterial strain of interest in a suitable liquid medium until the late logarithmic growth phase. Harvest the cells via centrifugation at 6,000 x g for 20 minutes.
-
Saponification: Resuspend the cell pellet in 1 mL of 3.75 M methanolic NaOH. Heat the suspension at 100°C for 30 minutes in a sealed tube. This step hydrolyzes the lipids to release the fatty acids.
-
Methylation: Cool the sample and add 2 mL of 6 M HCl in 50% aqueous methanol. Heat at 80°C for 10 minutes. This reaction converts the fatty acids to their more volatile methyl esters.
-
Extraction: After cooling, add 1.25 mL of a 1:1 (v/v) solution of methyl tert-butyl ether and hexane. Vortex for 10 minutes and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Aqueous Wash: Transfer the upper organic phase to a new tube and wash with 3 mL of 0.3 M NaOH. Vortex and centrifuge as in the previous step.
-
GC-MS Analysis: Transfer the final organic phase to a GC vial for analysis. Employ a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of this compound methyl ester from other FAMEs. Identification is confirmed by comparing the retention time and mass spectrum with a certified reference standard.
Caption: Workflow for the extraction and GC-MS analysis of bacterial fatty acids.
Section 2: Botanical Sources: A Less Explored Frontier
While less prevalent than in the microbial kingdom, this compound has been identified in certain plant species. Its presence is often associated with essential oils and plant defense mechanisms.
Occurrence in the Plant Kingdom
The catnip plant, Nepeta cataria, is a known botanical source of this compound.[1] In plants, the biosynthesis of BCFAs is thought to parallel the pathways observed in bacteria, utilizing branched-chain amino acid degradation products as starter units for fatty acid synthesis.
Section 3: Animal Kingdom: Pheromonal and Defensive Roles
In the animal kingdom, this compound and its derivatives can play crucial roles in chemical communication and defense.
Mammalian Scent Glands
The anal gland secretions of the wolverine (Gulo gulo) have been found to contain a complex mixture of volatile compounds, including 3-methylbutanoic acid and 2-methylbutanoic acid.[2] While this compound itself was not explicitly identified, the presence of other BCFAs suggests that it could be a component of the scent marks of other mustelids.
Insects as a Source of Bioactive Fatty Acids
Insects are emerging as a sustainable source of various bioactive compounds, including fatty acids.[3] While the primary focus has been on omega-3 fatty acids, the diverse metabolic pathways in insects suggest they could also be a source of less common fatty acids like this compound.[3] Some insects are known to produce a variety of fatty acids for processes such as immunity, reproduction, and metabolism.[4]
Section 4: Advanced Analytical and Preparative Techniques
The isolation and purification of this compound from complex natural matrices necessitate the use of advanced analytical and preparative techniques.
Chromatographic Purification
High-performance liquid chromatography (HPLC) is a powerful tool for the purification of this compound from crude extracts. A typical workflow involves an initial extraction followed by preparative reverse-phase HPLC.
Protocol 2: HPLC Purification of this compound
-
Crude Extract Preparation: Perform a solvent extraction of the source material (e.g., bacterial biomass, plant tissue) using a solvent appropriate for lipids, such as a mixture of chloroform and methanol.
-
Solid-Phase Extraction (SPE): To remove major interfering compounds, pass the crude extract through an SPE cartridge (e.g., C18). Elute the fatty acid fraction with a suitable solvent.
-
Preparative HPLC: Inject the enriched fatty acid fraction onto a preparative reverse-phase C18 column. Use a gradient of acetonitrile in water (with 0.1% formic acid) to elute the compounds.
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at ~210 nm).
-
Purity Analysis: Analyze the collected fractions by analytical HPLC or GC-MS to confirm the purity of the isolated this compound.
Caption: A generalized workflow for the HPLC purification of this compound.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the natural sources of this compound, with a focus on microbial, plant, and animal origins. The detailed protocols for extraction, analysis, and purification serve as a valuable resource for researchers and drug development professionals. As our understanding of the biological roles of branched-chain fatty acids continues to expand, so too will the opportunities for their application in medicine and biotechnology. Future research should focus on screening a wider range of organisms for the production of this compound and on elucidating the specific enzymes and regulatory mechanisms involved in its biosynthesis.
References
-
PubChem. (n.d.). Isotridecanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Wolverine. Retrieved from [Link]
-
ScienceDaily. (2016, January 12). Insects are a sustainable source of omega-3. Retrieved from [Link]
-
Kim, Y., et al. (2019). Why most insects have very low proportions of C20 polyunsaturated fatty acids: The oxidative stress hypothesis. Insect Science, 27(3), 415-423. Retrieved from [Link]
Sources
- 1. Isotridecanoic acid | C13H26O2 | CID 33002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wolverine - Wikipedia [en.wikipedia.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Why most insects have very low proportions of C20 polyunsaturated fatty acids: The oxidative stress hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural & Functional Elucidation of Methyl-Branched Fatty Acids
A Technical Guide for Drug Discovery & Lipidomics
Introduction: The Disruption of Linearity
Methyl-branched fatty acids (MBFAs) represent a critical deviation from the canonical straight-chain fatty acid structure. While straight-chain saturated fatty acids (e.g., palmitic acid) pack tightly into rigid crystalline arrays via maximizing Van der Waals interactions, the introduction of a methyl group creates a steric "kink." This structural disruption lowers the phase transition temperature (
Historically, the discovery of MBFAs is anchored in the work of R.J. Anderson in 1929, who isolated tuberculostearic acid (10-methylstearic acid) from the phospholipids of Mycobacterium tuberculosis [1]. This discovery was pivotal, marking the first identification of a fatty acid that was neither straight-chain nor simple unsaturated, eventually leading to the realization that these lipids are potent immunomodulators and drug targets.
Biosynthetic Mechanisms: Two Distinct Origins
For drug developers, distinguishing the biosynthetic origin of the methyl branch is crucial, as the enzymes involved represent distinct druggable targets.
Pathway A: Primer-Dependent Synthesis (Iso/Anteiso)
Prevalent in Gram-positive bacteria (e.g., Bacillus, Staphylococcus), this pathway utilizes branched-chain amino acids (BCAAs) as primers.
-
Mechanism: The alpha-keto acid derivatives of Valine, Leucine, or Isoleucine are converted to branched-chain Acyl-CoA primers.
-
Enzyme Target:
-ketoacyl-ACP synthase III (FabH ) is the critical enzyme that condenses these primers with malonyl-ACP to initiate fatty acid synthesis [2].
Pathway B: Post-Synthetic Methylation (Mid-Chain)
Prevalent in Mycobacteria, this pathway modifies existing phospholipid-bound fatty acids.
-
Mechanism: S-adenosylmethionine (SAM) acts as a methyl donor to an olefinic double bond (e.g., oleic acid) on the phospholipid.[1]
-
Enzyme Target: SAM-dependent methyltransferases (e.g., MmaA family in TB) and subsequent reductases [3].
Visualization: Comparative Biosynthetic Pathways
Figure 1: Comparison of primer-based vs. methylation-based biosynthesis of branched fatty acids.
Analytical Methodology: The "Picolinyl" Standard
A common failure mode in lipidomics is relying solely on Fatty Acid Methyl Esters (FAMEs) analyzed via GC-MS.
-
The Limitation: In FAMEs, the positive charge upon electron ionization (EI) is localized to the carboxyl group. If the methyl branch is far from this group, the fragmentation pattern (mass spectrum) often resembles a straight-chain isomer, making localization impossible.
-
The Solution: Derivatization into 3-Picolinyl Esters (or DMOX derivatives). The nitrogen in the pyridine ring stabilizes the charge, allowing radical-induced cleavage at every carbon-carbon bond along the chain.
Protocol: Synthesis of 3-Picolinyl Esters for GC-MS
Standard Operating Procedure for Structural Elucidation
-
Hydrolysis: Extract total lipids and hydrolyze to free fatty acids (FFAs) using 1M KOH in 95% ethanol (
, 1 hr). -
Activation: Dissolve dry FFAs (up to 5 mg) in 0.5 mL thionyl chloride. Incubate at room temperature for 10 min.
-
Evaporation: Blow down thionyl chloride under a stream of dry nitrogen (perform in fume hood).
-
Derivatization: Add 1% solution of 3-pyridylcarbinol in acetonitrile (0.5 mL). React for 5 min at room temperature.
-
Extraction: Add 2 mL hexane and 1 mL water. Vortex. Centrifuge. Collect the upper hexane layer containing Picolinyl esters.
-
Analysis: Inject into GC-MS (e.g., DB-5MS column).
Data Interpretation: Diagnostic Ions
When analyzing Picolinyl esters, the methyl branch is identified by a specific "gap" in the mass spectrum series.
| Branch Type | Structure | Diagnostic MS Feature (Picolinyl Ester) |
| Iso- | Terminal isopropyl group | Gap of 28 amu between the second and third to last ion (M-15 and M-43). |
| Anteiso- | Terminal sec-butyl group | Gap of 28 amu between M-29 and M-57. |
| Mid-Chain | Methyl at Carbon n | Two ions separated by 28 amu instead of the usual 14 amu at the branch point ( |
Note: In a straight chain, ions are separated by 14 amu (-CH2-). A methyl branch creates a heavier fragment, disrupting this rhythm [4].
Clinical & Drug Development Applications
Tuberculosis: The Mycolic Acid Shield
Mycobacterium tuberculosis is encapsulated by mycolic acids—ultra-long chain (
-
Drug Target: Isoniazid targets InhA (part of FAS II), but resistance is rising.[3]
-
New Frontier: Targeting Pks13 (condensing enzyme) or KasA/KasB (elongation) prevents the formation of the specific methyl-branching patterns required for cell wall impermeability [5].
Refsum Disease: The Toxicity of Branching
Humans cannot degrade phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) via standard
-
Mechanism: It requires
-oxidation (peroxisomal).[6][7][8] -
Pathology: In Refsum disease, a defect in the PHYH gene (Phytanoyl-CoA hydroxylase) leads to phytanic acid accumulation.[6][8] This incorporates into nerve cell membranes, distorting the myelin sheath and causing cerebellar ataxia and retinitis pigmentosa [6].
Visualization: Refsum Disease Mechanism
Figure 2: The metabolic block in Refsum Disease caused by the methyl branch preventing standard Beta-oxidation.
References
-
Anderson, R. J. (1929). The Chemistry of the Lipoids of Tubercle Bacilli. Journal of Biological Chemistry, 83, 169-175. Link
-
Kaneda, T. (1991).[9] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews, 55(2), 288–302.[9] Link
-
Jackson, M., et al. (2025). The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics.[10] MDPI, 12, 45. Link
-
Christie, W. W. (1998). Picolinyl esters for the structural determination of fatty acids by GC/MS. Lipid Technology, 10, 115-117. Link
-
North, E. J., et al. (2014). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics.[2][4][10] Current Pharmaceutical Design, 20(27), 4357–4378. Link
-
Wanders, R. J., et al. (2023). Refsum Disease: Practice Essentials, Background, Pathophysiology. Medscape. Link
Sources
- 1. research.chalmers.se [research.chalmers.se]
- 2. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Mechanism of toxicity of the branched-chain fatty acid phytanic acid, a marker of Refsum disease, in astrocytes involves mitochondrial impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Refsum disease - Wikipedia [en.wikipedia.org]
- 9. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flux Balance Analysis of Mycolic Acid Pathway: Targets for Anti-Tubercular Drugs | PLOS Computational Biology [journals.plos.org]
3-Methyldodecanoic Acid: Metabolic Architectures and Microbial Applications
This technical guide details the metabolic role, biosynthesis, and degradation of 3-methyldodecanoic acid in microbial systems.
Part 1: Executive Summary
This compound (C13H26O2) is a branched-chain fatty acid (BCFA) that serves as a critical probe for understanding metabolic flexibility in microbial systems. Unlike straight-chain fatty acids, the C3-methyl substituent introduces a chiral center and a steric blockade that halts standard
Part 2: Chemical & Structural Logic
Stereochemistry and Physical Properties
-
Chirality: The methyl group at the C3 position creates a chiral center. In biological systems, specific enantiomers (
or ) are often produced with high fidelity by enzymatic domains (e.g., Ketoreductases in PKS). -
Membrane Fluidity: The methyl branch disrupts the tight packing of the acyl chains in the phospholipid bilayer. Bacteria incorporate this compound into membranes to lower the phase transition temperature (
), maintaining fluidity in cold environments (homeoviscous adaptation).
The Beta-Oxidation Blockade
The defining metabolic feature of this compound is its resistance to standard catabolism.
-
Standard Pathway: In
-oxidation, Acyl-CoA Dehydrogenase introduces a trans-double bond between C2 ( ) and C3 ( ). -
The Block: A methyl group at C3 prevents the formation of the required keto-intermediate. If dehydrogenation occurs, it forms a trisubstituted alkene that cannot be hydrated by Enoyl-CoA Hydratase to the correct 3-hydroxy intermediate.
-
Consequence: Microbes must employ the
-Oxidation Shunt to bypass this deadlock.
Part 3: Biosynthetic Pathways (Anabolism)
Microbial synthesis of this compound is not a random error but a programmed event involving the crosstalk between Fatty Acid Synthase (FAS) and Polyketide Synthase (PKS) machinery.
Mechanism: Methylmalonyl-CoA Incorporation
-
Initiation: The pathway typically begins with a medium-chain acyl-CoA primer (e.g., Decanoyl-CoA).
-
Elongation (The Branching Step): Instead of the standard Malonyl-CoA extender, the enzyme complex selects Methylmalonyl-CoA .
-
Condensation: The condensation enzyme (KS domain) attaches the methylmalonyl group, introducing the branch point.
-
Reduction: The
-keto group is fully reduced to a methylene group, resulting in a saturated, methylated acyl chain.
Diagram: Biosynthetic Logic
Figure 1: Biosynthesis via PKS/FAS crosstalk. The incorporation of Methylmalonyl-CoA at the final elongation step introduces the C3-methyl branch.
Part 4: Metabolic Fate & Degradation (Catabolism)
To utilize this compound as a carbon source, microbes must circumvent the
The Alpha-Oxidation Shunt[1]
-
Activation: The acid is converted to 3-Methyldodecanoyl-CoA .
-
Hydroxylation: Phytanoyl-CoA Hydroxylase (or bacterial equivalent) adds a hydroxyl group to the
-carbon (C2), requiring Fe(II) and -ketoglutarate. -
Decarboxylation: The C1 carboxyl group is released as CO
. The original C2 becomes the new C1 carboxyl group. -
Result: The molecule is shortened by one carbon, shifting the methyl group from position 3 to position 2.
-
Re-entry: The resulting 2-methylundecanoic acid is now compatible with
-oxidation (releasing Propionyl-CoA).
Diagram: The Degradation Shunt
Figure 2: The Alpha-Oxidation Shunt. The pathway converts the 3-methyl substrate into a 2-methyl intermediate, restoring metabolic flow.
Part 5: Experimental Protocols
For researchers isolating or analyzing this lipid, the following protocols ensure high recovery and accurate identification.
Extraction & Isolation
-
Principle: BCFAs are incorporated into the phospholipid bilayer. Acid hydrolysis is required to free them from the glycerol backbone.
-
Protocol:
-
Harvest cell pellets (approx. 50 mg wet weight).
-
Resuspend in 2 mL Methanolic HCl (3N) .
-
Incubate at 80°C for 1 hour (This performs simultaneous lysis and transesterification to FAMEs).
-
Extract with 1 mL Hexane . Vortex vigorously.
-
Centrifuge (2000 x g, 5 min) to separate phases. Collect the upper hexane layer.
-
Analytical Detection (GC-MS)
-
Derivatization: Analysis is best performed on Methyl Esters (FAMEs).
-
Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-23) is required to separate 3-methyl isomers from straight-chain counterparts.
-
Mass Spec Signature:
Data Summary Table
| Parameter | This compound | Standard Dodecanoic Acid |
| Position of Branch | C3 (Beta) | None |
| Beta-Oxidation | Blocked (Requires | Permissive |
| Membrane Effect | Increases Fluidity (Lowers | Decreases Fluidity (Rigid) |
| GC-MS Base Peak | m/z 88 (approx.) | m/z 74 |
| Biosynthetic Origin | Methylmalonyl-CoA + Primer | Malonyl-CoA + Primer |
Part 6: Applications in Drug Development
-
Lipopeptide Engineering:
-
Many antibiotic lipopeptides (e.g., Daptomycin analogues) require specific fatty acid tails for membrane insertion. This compound can be fed to precursor-directed biosynthetic systems to generate novel lipopeptide variants with altered membrane penetration kinetics.
-
-
Biomarker Discovery:
-
The presence of 3-methyl fatty acids in patient serum or tissue can indicate specific bacterial infections (e.g., Actinobacteria) or metabolic disorders related to peroxisomal function (e.g., Refsum disease-like accumulation, though typically longer chains).
-
-
Chiral Synthon:
-
High-purity (R)- or (S)-3-methyldodecanoic acid produced via microbial fermentation serves as a chiral scaffold for synthesizing pheromones and specific enzyme inhibitors.
-
References
-
CymitQuimica. this compound: Chemical Properties and Applications.
-
Jansen, G. A., et al. Phytanoyl-CoA hydroxylase: Substrate specificity and implications for Refsum disease. Journal of Lipid Research.
-
LipidBank. Fatty Acid Database: this compound (DFA7030).
-
National Institutes of Health (NIH). Bacterial Metabolism of Branched-Chain Fatty Acids.
-
Royal Society of Chemistry. Assembly Line Termination in Cylindroclcyophane Biosynthesis.
Sources
Preliminary Studies on 3-Methyldodecanoic Acid: A Technical Guide
Executive Summary
3-Methyldodecanoic acid (3-MDA) represents a distinct class of branched-chain fatty acids (BCFAs) with significant, yet underutilized, potential in lipid-based drug delivery and antimicrobial therapeutics. Unlike its straight-chain analogue, lauric acid (dodecanoic acid), the introduction of a methyl group at the
This guide outlines the preliminary technical framework for synthesizing, characterizing, and evaluating 3-MDA. It moves beyond theoretical properties to provide actionable experimental protocols for establishing its efficacy as a membrane fluidizer and permeation enhancer.
Chemical Identity & Stereochemical Considerations
Structural Architecture
3-MDA (
| Property | Value (Predicted/Observed) | Context |
| IUPAC Name | This compound | |
| Molecular Weight | 214.34 g/mol | Slight increase over Lauric Acid (200.32) |
| LogP | ~4.8 - 5.1 | Highly lipophilic; membrane partitioning favored |
| pKa | ~4.85 | Similar to straight-chain fatty acids |
| Chirality | C3 Center | ( |
Synthetic Pathway (Asymmetric)
To ensure high enantiomeric excess (
Graphviz Diagram: Enantioselective Synthesis Pathway
Figure 1: Asymmetric synthesis via conjugate addition to establish the C3 stereocenter.
Physicochemical Profiling
The core hypothesis driving the study of 3-MDA is that the C3-methyl group disrupts the highly ordered packing of lipid acyl chains (Van der Waals interactions), leading to a lower melting point and increased membrane fluidity compared to lauric acid.
Comparative Properties
| Parameter | Lauric Acid (C12:0) | This compound (3-MDA) | Mechanistic Implication |
| Melting Point | 43.2 °C | ~15–20 °C (Estimated) | 3-MDA is likely liquid at physiological temp, enhancing miscibility. |
| CMC (Critical Micelle Conc.) | ~900 µM | ~1200 µM (Predicted) | Branching increases solubility of monomers, delaying micellization. |
| Membrane State | Gel Phase ( | Liquid Crystalline ( | The "kink" prevents tight packing, lowering |
Biological Mechanism: Membrane Perturbation
3-MDA acts as a membrane fluidizer . When incorporated into a phospholipid bilayer (e.g., bacterial cell membrane), the bulky methyl group at C3 creates a "void volume" near the polar headgroup region. This steric hindrance prevents the adjacent phospholipid tails from aligning perfectly, thereby increasing permeability.
Graphviz Diagram: Membrane Interaction Model
Figure 2: Mechanistic comparison of straight-chain vs. branched-chain insertion effects.
Experimental Protocols
These protocols are designed to validate the synthesis and biological activity of 3-MDA.
Protocol A: Synthesis Verification (NMR Characterization)
Objective: Confirm the presence of the C3-methyl group and absence of impurities.
-
Solvent: Dissolve 10 mg of purified 3-MDA in 0.6 mL
. -
Instrument: 400 MHz or higher NMR spectrometer.
-
Key Diagnostic Signals (Expected):
-
0.95 ppm (d, 3H): The diagnostic doublet for the
group. -
0.88 ppm (t, 3H): Terminal methyl group (
). -
2.1–2.4 ppm (m, 2H): Diastereotopic
-protons ( ). These will appear distinct from the triplet seen in straight-chain acids due to the adjacent chiral center. -
1.90 ppm (m, 1H): The
-methine proton ( ).
-
0.95 ppm (d, 3H): The diagnostic doublet for the
Protocol B: Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine antimicrobial potency against Gram-positive bacteria (e.g., S. aureus).[1]
-
Preparation: Prepare a 100 mM stock solution of 3-MDA in DMSO.
-
Media: Use Mueller-Hinton Broth (MHB).
-
Inoculum: Dilute overnight bacterial culture to
CFU/mL. -
Plate Setup:
-
Add 100 µL of MHB to columns 2-12 of a 96-well plate.
-
Add 200 µL of 3-MDA working solution (e.g., 2 mM) to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10.
-
-
Controls: Column 11 (Growth Control: Bacteria + DMSO), Column 12 (Sterility Control: Media only).
-
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity.
-
Note: BCFAs often require slightly higher concentrations than straight chains but exhibit lower toxicity to mammalian cells.
-
Protocol C: Differential Scanning Calorimetry (DSC)
Objective: Quantify the phase transition temperature (
-
Sample: Prepare multilamellar vesicles (MLVs) of DPPC (dipalmitoylphosphatidylcholine) containing 0%, 5%, and 10% (mol/mol) 3-MDA.
-
Hydration: Hydrate lipid films with PBS buffer above the
of DPPC (41°C). -
Scan: Heat from 20°C to 60°C at 1°C/min.
-
Analysis: Measure the shift in the main transition peak. A broadening and lowering of the peak indicates successful membrane fluidization.
Future Outlook & Drug Development Context
This compound is not merely a lipid; it is a permeation enhancer candidate .
-
Topical Delivery: Its liquid state at body temperature and lipophilicity make it an ideal candidate for transdermal formulations, potentially disrupting the stratum corneum lipid matrix reversibly.
-
Synergy: Preliminary data suggests BCFAs can potentiate existing antibiotics (e.g., Methicillin) against resistant strains (MRSA) by compromising the integrity of the bacterial cell wall, allowing the antibiotic to penetrate more effectively.
References
-
Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: Biosynthesis, function, and taxonomic significance. Microbiological Reviews. Link
-
López-Lara, I. M., & Geiger, O. (2017). Branched-chain fatty acids in bacteria. Bioscience Reports. Link
-
Wille, J. J., & Kydonieus, A. (2003). Palmitoleic acid isomer (C16:1delta6) in human skin sebum is effective against Gram-positive bacteria. Skin Pharmacology and Applied Skin Physiology. Link (Contextual reference for fatty acid antimicrobial activity).
-
Doyle, A. A., & Murphy, P. V. (2018). Synthesis of branched-chain fatty acids and their derivatives. Organic & Biomolecular Chemistry. Link
-
Yoon, B. K., et al. (2018). Antibacterial activity of saturated fatty acids against Staphylococcus aureus. Scientific Reports. Link
Sources
Synthesis of 3-Methyldodecanoic Acid: A Technical Guide for Research Applications
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-methyldodecanoic acid, a branched-chain fatty acid of significant interest in various research fields, including metabolism, microbiology, and the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of synthetic strategies, a step-by-step experimental protocol, and robust methods for purification and characterization. The guide emphasizes the chemical principles underpinning the synthetic choices, ensuring a thorough understanding of the methodologies presented.
Introduction: The Significance of this compound
This compound is a saturated fatty acid characterized by a methyl group at the third carbon position of a twelve-carbon chain. Branched-chain fatty acids play crucial roles in biological systems, often exhibiting unique physical and chemical properties compared to their straight-chain counterparts. They are integral components of cell membranes, influencing fluidity and permeability, and are involved in various metabolic pathways.
In the context of research, this compound serves as a valuable tool for:
-
Studying Fatty Acid Metabolism: Investigating the enzymes and pathways involved in the biosynthesis and degradation of branched-chain fatty acids.
-
Microbial Identification and Physiology: As a biomarker for certain bacterial species and for studying its role in microbial signaling and biofilm formation.
-
Drug Development: As a precursor or a structural motif in the synthesis of novel therapeutic agents, leveraging its lipophilic nature to modulate drug delivery and efficacy.
Given its importance, the reliable and efficient synthesis of this compound is paramount for advancing research in these areas. This guide will focus on practical and accessible synthetic routes suitable for a standard organic chemistry laboratory.
Strategic Approaches to the Synthesis of this compound
The synthesis of a substituted carboxylic acid like this compound can be approached through several established methodologies in organic chemistry. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale, and the stereochemical requirements of the final product. Here, we will explore two primary and highly effective strategies: Malonic Ester Synthesis and Grignard Reagent-based Synthesis .
Malonic Ester Synthesis: A Classic and Reliable Route
The malonic ester synthesis is a versatile and widely used method for the preparation of substituted carboxylic acids.[1] The core principle of this synthesis lies in the high acidity of the α-hydrogens of a malonic ester (typically diethyl malonate), which allows for their easy removal by a base to form a stabilized enolate. This enolate then acts as a nucleophile to attack an alkyl halide, forming a new carbon-carbon bond. Subsequent hydrolysis of the ester groups and decarboxylation yields the desired carboxylic acid.[2]
Causality behind this choice: This method is particularly well-suited for the synthesis of this compound as it allows for the sequential introduction of the two alkyl groups (a nonyl group and a methyl group) onto the α-carbon of the malonic ester. The reaction is generally high-yielding and the starting materials are readily available and relatively inexpensive.
Caption: Malonic Ester Synthesis Workflow for this compound.
Grignard Reagent-based Synthesis: A Convergent Approach
Grignard reagents are powerful nucleophiles that readily react with a variety of electrophiles, including carbon dioxide, to form carboxylic acids.[3][4] This method offers a more convergent approach to the synthesis of this compound. A suitable Grignard reagent, in this case, a secondary alkyl magnesium halide, can be prepared and then reacted with carbon dioxide to yield the target molecule.
Causality behind this choice: The Grignard synthesis is often shorter than the malonic ester synthesis. However, the preparation of the required secondary Grignard reagent (1-methylundecylmagnesium bromide) can sometimes be challenging due to potential side reactions like elimination. Careful control of reaction conditions is crucial for success.
Caption: Grignard Synthesis Workflow for this compound.
Comparative Analysis of Synthetic Routes
| Feature | Malonic Ester Synthesis | Grignard Reagent-based Synthesis |
| Starting Materials | Diethyl malonate, 1-bromononane, methyl iodide | 2-Bromododecane |
| Number of Steps | Multiple steps (deprotonation, alkylation x2, hydrolysis, decarboxylation) | Fewer steps (Grignard formation, carboxylation, workup) |
| Yield | Generally good to high yields | Can be variable, dependent on Grignard reagent formation |
| Scalability | Readily scalable | Can be more challenging to scale due to the exothermic nature of Grignard reactions |
| Stereocontrol | Achiral synthesis | Achiral synthesis |
| Key Challenges | Potential for dialkylation with the first alkyl halide if not carefully controlled. | Formation of the secondary Grignard reagent can be difficult; Wurtz coupling is a potential side reaction. |
For the purposes of this guide, we will provide a detailed protocol for the Malonic Ester Synthesis due to its reliability, predictability, and the common availability of the required reagents in a research setting.
Detailed Experimental Protocol: Malonic Ester Synthesis of this compound
This protocol is a self-validating system, with each step designed to be monitored and confirmed before proceeding to the next.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (0.1 mol) | ≥99% |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 7.5 g (0.11 mol) | ≥96% |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 150 mL | ≥99.5% |
| 1-Bromononane | C₉H₁₉Br | 207.15 | 20.7 g (0.1 mol) | ≥98% |
| Methyl iodide | CH₃I | 141.94 | 15.6 g (0.11 mol) | ≥99% |
| Hydrochloric acid | HCl | 36.46 | (conc.) | 37% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Anhydrous |
| Saturated NaCl solution | NaCl(aq) | - | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Sodium ethoxide is a strong base and is corrosive. Methyl iodide is a suspected carcinogen and should be handled with extreme care.
Step-by-Step Procedure
Step 1: Formation of the Malonate Enolate and First Alkylation
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 150 mL of anhydrous ethanol.
-
Carefully add 7.5 g (0.11 mol) of sodium ethoxide to the ethanol with stirring. The sodium ethoxide should dissolve completely.
-
Add 16.0 g (0.1 mol) of diethyl malonate dropwise to the sodium ethoxide solution. A white precipitate of the sodium salt of diethyl malonate may form.[5]
-
After the addition is complete, add 20.7 g (0.1 mol) of 1-bromononane dropwise from the dropping funnel over a period of 30 minutes.
-
Heat the reaction mixture to reflux and maintain reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Second Alkylation
-
Cool the reaction mixture to room temperature.
-
Prepare a fresh solution of sodium ethoxide by dissolving 7.5 g (0.11 mol) of sodium ethoxide in 50 mL of anhydrous ethanol in a separate flask.
-
Add this sodium ethoxide solution to the reaction mixture from Step 1.
-
Add 15.6 g (0.11 mol) of methyl iodide dropwise to the reaction mixture. This reaction is exothermic, so the addition should be slow.
-
After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to reflux for an additional 2 hours.
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add 100 mL of concentrated hydrochloric acid to the reaction mixture. Caution: This will be a highly exothermic and gas-evolving reaction.
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. This will hydrolyze the ester groups and effect decarboxylation.[6]
-
The completion of the reaction can be monitored by the cessation of CO₂ evolution.
Step 4: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.
-
Shake the funnel and separate the layers. Extract the aqueous layer with two additional 50 mL portions of diethyl ether.
-
Combine the organic layers and wash them with 50 mL of water, followed by 50 mL of saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude this compound.
Purification and Characterization
The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Purification is essential to obtain this compound of high purity for research applications.
Purification by Column Chromatography
Column chromatography is an effective method for purifying the crude product.
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterization by Spectroscopic Methods
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 0.88 (t, 3H, J = 7.0 Hz, -CH₃ of the nonyl chain)
-
δ 0.95 (d, 3H, J = 6.5 Hz, -CH₃ at C3)
-
δ 1.20-1.40 (m, 14H, -(CH₂)₇- of the nonyl chain)
-
δ 1.90-2.10 (m, 1H, -CH- at C3)
-
δ 2.20-2.40 (m, 2H, -CH₂- at C2)
-
δ 11.5 (br s, 1H, -COOH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 14.1 (-CH₃ of the nonyl chain)
-
δ 19.5 (-CH₃ at C3)
-
δ 22.7, 27.2, 29.3, 29.5, 29.6, 31.9, 34.2 (-(CH₂)₇- of the nonyl chain and -CH- at C3)
-
δ 41.5 (-CH₂- at C2)
-
δ 180.5 (-COOH)
-
4.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| C-H (Aliphatic) | 2850-2960 | Strong, sharp |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
4.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion [M]⁺: m/z = 214.35
-
Common Fragmentation Patterns: Loss of the carboxylic acid group, and fragmentation along the alkyl chain.
Conclusion
This guide has provided a detailed and practical framework for the synthesis of this compound for research purposes. The malonic ester synthesis, as detailed in the experimental protocol, offers a reliable and high-yielding route to this valuable branched-chain fatty acid. The provided purification and characterization methods will ensure the final product is of high purity and suitable for a wide range of research applications. By understanding the underlying chemical principles and following the detailed procedures, researchers can confidently synthesize this compound in their own laboratories.
References
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
Askiitians. (2025, August 10). The acid formed when propyl magnesium bromide is treated with carbon. Retrieved from [Link]
-
Collegedunia. (2025, February 27). The acid formed when propyl magnesium bromide is treated with CO2 followed by acid hydrolysis is:. Retrieved from [Link]
-
Ursinus College. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]
-
YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 11-methyldodecanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum for decanoic acid. Retrieved from [Link]
-
NIST. (n.d.). Dodecanoic acid, methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). A Electron impact mass spectrum of 3-hydroxydecanoic acid. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
PubMed Central. (n.d.). Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography. Retrieved from [Link]
-
YMC America. (n.d.). Strategic peptide purification. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Frontiers. (2024, April 18). Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Retrieved from [Link]
-
PubMed. (n.d.). Production of Chiral R-3-hydroxyalkanoic Acids and R-3-hydroxyalkanoic Acid Methylesters via Hydrolytic Degradation of Polyhydroxyalkanoate Synthesized by Pseudomonads. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link]
-
PubMed. (n.d.). Characterisation of the 1H and 13C NMR spectra of methylcitric acid. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The acid formed when propyl magnesium bromide is treated with carbon - askIITians [askiitians.com]
- 4. chegg.com [chegg.com]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
Methodological & Application
Application Note & Protocol: Quantification of 3-Methyldodecanoic Acid in Biological Samples
Authored by: A Senior Application Scientist
Introduction: The Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are a class of lipids found in various biological systems, originating from bacterial metabolism and dietary sources. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular membrane fluidity, signaling pathways, and as biomarkers for specific metabolic states and diseases. 3-Methyldodecanoic acid, a member of the BCFA family, is of growing interest to researchers in drug development and metabolic studies for its potential involvement in various physiological and pathological processes. Accurate quantification of this compound in complex biological matrices such as plasma, serum, and tissues is therefore essential for elucidating its biological functions and exploring its potential as a therapeutic target or biomarker.
This application note provides a comprehensive guide for the sensitive and robust quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS) following a validated sample preparation and derivatization protocol. The methodologies described herein are designed to ensure high analytical rigor, reproducibility, and accuracy, making them suitable for demanding research and development applications.
I. Analytical Strategy: A Roadmap to Accurate Quantification
The successful quantification of this compound from a complex biological sample requires a multi-step approach. The inherent low volatility of free fatty acids necessitates a derivatization step to convert them into more volatile esters, making them amenable to GC-MS analysis. The overall analytical workflow is depicted below.
Figure 1: Overall workflow for the quantification of this compound.
II. Sample Preparation: Isolating the Analyte of Interest
The goal of sample preparation is to efficiently extract lipids, including this compound, from the biological matrix while minimizing interferences. The following protocol is a robust method applicable to plasma, serum, and tissue homogenates.
Protocol 1: Lipid Extraction from Biological Samples
Rationale: This protocol utilizes a modified Folch extraction method, a widely accepted technique for lipid extraction, followed by saponification to release all fatty acids from their esterified forms (e.g., triglycerides, phospholipids), ensuring the analysis of the total this compound content.[1] An internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar odd-chain fatty acid (e.g., heptadecanoic acid), should be added at the beginning to correct for extraction losses and variations in derivatization efficiency.[2]
Materials:
-
Biological sample (e.g., 100 µL plasma, 10-50 mg tissue)
-
Internal Standard (IS) solution (e.g., heptadecanoic acid in methanol)
-
Methanol, HPLC grade
-
Dichloromethane, HPLC grade
-
0.2 M Methanolic Sodium Hydroxide (NaOH)
-
Boron trifluoride-methanol (BF3-MeOH) solution (12-14% w/v)[1][3]
-
n-Hexane, HPLC grade
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Sample Aliquoting and Internal Standard Spiking: To a glass centrifuge tube, add a known volume or weight of the biological sample. Add a precise amount of the internal standard solution.
-
Lipid Extraction: Add a 2:1 (v/v) mixture of dichloromethane:methanol to the sample. For plasma, a common ratio is 2 mL of the solvent mixture per 100 µL of plasma. For tissues, homogenize the sample in the solvent mixture.
-
Phase Separation: Vortex the mixture vigorously for 1 minute and then centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Collection of Lipid Layer: Carefully collect the lower organic layer (dichloromethane) containing the lipids and transfer it to a new glass tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Saponification (for total fatty acid analysis): To the dried lipid extract, add 1 mL of 0.2 M methanolic NaOH. Cap the tube tightly and heat at 80°C for 10 minutes. This step hydrolyzes the ester linkages.[1]
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): Cool the sample to room temperature. Add 1 mL of BF3-MeOH solution. Cap the tube and heat at 80°C for 10 minutes. This reaction converts the free fatty acids to their corresponding methyl esters.[3]
-
Extraction of FAMEs: After cooling, add 1 mL of n-hexane and 1 mL of saturated NaCl solution. Vortex thoroughly for 1 minute and centrifuge at 1500 x g for 5 minutes.
-
Final Extract Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean glass vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Sample Concentration: Evaporate the hexane to the desired final volume (e.g., 100 µL) under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
III. Instrumental Analysis: GC-MS Quantification
Gas chromatography coupled with mass spectrometry is the gold standard for the analysis of FAMEs due to its high chromatographic resolution and sensitive, specific detection capabilities.
Protocol 2: GC-MS Analysis of this compound Methyl Ester
Rationale: The GC method is optimized to separate the this compound methyl ester from other fatty acid methyl esters that may be present in the sample. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte and the internal standard.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Column | DB-23 (60 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined empirically by analyzing a standard of this compound methyl ester. Likely ions would include the molecular ion and characteristic fragment ions. |
| Internal Standard Ions | To be determined based on the internal standard used (e.g., for heptadecanoic acid methyl ester, m/z 284, 255, 87, 74). |
Data Acquisition and Processing:
-
Acquire data using the instrument's software.
-
Integrate the peak areas for the target analyte and the internal standard at their respective retention times.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Calculate the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
IV. Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure the reliability of the results. The following parameters should be assessed.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity and Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A calibration curve with a correlation coefficient (r²) ≥ 0.99 should be achieved over the expected concentration range in the biological samples. |
| Accuracy (Recovery) | The closeness of the measured value to the true value, assessed by spiking known amounts of the analyte into blank biological matrix. | Mean recovery should be within 80-120%.[4] |
| Precision (RSD) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | The relative standard deviation (RSD) should be ≤ 15% for both intra-day (repeatability) and inter-day (intermediate precision) analyses.[4] |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
Quality Control:
-
Calibration Standards: A full calibration curve should be analyzed with each batch of samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking the analyte into a blank matrix. These should be analyzed with each batch to monitor the performance of the method.
-
Blank Samples: A procedural blank (a sample without the analyte that undergoes the entire sample preparation process) should be included in each batch to check for contamination.
V. Conclusion
This application note provides a detailed and robust framework for the quantification of this compound in biological samples. By employing the described protocols for sample preparation, derivatization, and GC-MS analysis, researchers can obtain accurate and reproducible data. Adherence to the principles of method validation and the consistent use of quality control measures are paramount to ensuring the integrity of the scientific findings. This methodology will aid in advancing our understanding of the role of branched-chain fatty acids in health and disease.
References
-
Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. SciSpace. Available at: [Link]
-
Quantification of Trimethylsilyl Derivatives of Amino Acid Disease Biomarkers in Neonatal Blood Samples by Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]
-
Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Shimadzu. Available at: [Link]
-
Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]
-
Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]
-
Showing Compound 11-Methyldodecanoic acid (FDB098117). FooDB. Available at: [Link]
-
3-hydroxydecanoic acid, 14292-26-3. The Good Scents Company. Available at: [Link]
-
Mass spectrum and fragmentation pattern of dodecanoic acid methyl ester... ResearchGate. Available at: [Link]
-
Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent. Available at: [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Springer. Available at: [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. Available at: [Link]
-
3-methyl decanoic acid, 60308-82-9. The Good Scents Company. Available at: [Link]
-
Various Analysis Techniques for Organic Acids and Examples of Their Application. J-STAGE. Available at: [Link]
-
Plasma fatty acids analysis. Protocols.io. Available at: [Link]
-
LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. Available at: [Link]
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available at: [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Available at: [Link]
-
Wolverine. Wikipedia. Available at: [Link]
-
Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available at: [Link]
-
What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. Available at: [Link]
-
DODECANOIC ACID. ChemicalPoint. Available at: [Link]
-
Development and validation of a robust automated analysis of plasma phospholipid fatty acids for metabolic phenotyping of large epidemiological studies. PubMed Central. Available at: [Link]
-
Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. Protocols.io. Available at: [Link]
-
Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. Schebb Lab. Available at: [Link]
Sources
High-Resolution Profiling of Branched-Chain Fatty Acids (BCFAs): Overcoming Isomeric Resolution Challenges in Metabolomics
Executive Summary
Branched-chain fatty acids (BCFAs)—specifically the iso- and anteiso- isomers—are emerging as critical biomarkers for gut microbiome activity, neonatal development (vernix caseosa), and membrane fluidity studies. Unlike their straight-chain counterparts, BCFAs present a unique analytical challenge: the chromatographic separation of positional isomers that share identical mass-to-charge (
This guide details two validated workflows to resolve these isomers:
-
GC-MS (Gold Standard): Utilizes high-polarity cyanopropyl columns for baseline resolution of iso/anteiso pairs.
-
LC-MS/MS (High Sensitivity): Employs 3-Nitrophenylhydrazine (3-NPH) derivatization to enhance ionization and reverse-phase retention.
Biological Significance & Analytical Challenges[1][2][3][4]
The "Why": Beyond Straight Chains
While short-chain fatty acids (SCFAs) like butyrate are well-characterized fermentation products of fiber, BCFAs are primarily derived from the fermentation of branched-chain amino acids (Valine, Leucine, Isoleucine).[2][3]
-
Gut Health: BCFAs constitute ~5% of the total fatty acid pool in the human gut but are significantly reduced in conditions like Inflammatory Bowel Disease (IBD).
-
Membrane Biophysics: Anteiso- fatty acids introduce a "kink" in the lipid bilayer that lowers the phase transition temperature more effectively than iso- forms, a crucial adaptation mechanism for bacteria in cold environments.
The "How": The Isomer Problem
The core difficulty is distinguishing iso-15:0 (13-methyltetradecanoic acid) from anteiso-15:0 (12-methyltetradecanoic acid).
-
Mass Spectrometry: Both yield a molecular ion of
242 (as FAMEs) and nearly identical fragmentation patterns in standard EI sources. -
Chromatography: On standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane), these isomers often co-elute or overlap significantly.
Strategic Workflow Selection
The choice between GC and LC depends on sample matrix and sensitivity requirements.
Figure 1: Decision matrix for selecting the appropriate BCFA profiling workflow.
Protocol A: GC-MS Profiling (The Structural Standard)
Objective: Baseline separation of iso and anteiso isomers using Fatty Acid Methyl Ester (FAME) synthesis.
Critical Reagents & Equipment
-
Derivatization Reagent: 14% Boron Trifluoride (
) in Methanol (Acid-catalyzed methylation is required to esterify both free fatty acids and bound lipids). -
Extraction Solvent: Chloroform:Methanol (2:1 v/v) – Modified Folch method.
-
Column: Critical. You must use a highly polar bis-cyanopropyl polysiloxane phase (e.g., Agilent DB-23, Restek Rt-2560, or CP-Sil 88).
-
Why? Polar columns interact with the dipole moments of the methyl branches. On these columns, iso- typically elutes beforeanteiso- .
-
Step-by-Step Procedure
-
Extraction:
-
Add 100 µL sample (plasma/fecal homogenate) to 2 mL Chloroform:Methanol (2:1).
-
Vortex 1 min; Centrifuge 3000 x g for 10 min.
-
Collect lower organic phase and dry under Nitrogen (
) at 40°C.
-
-
Methylation (FAME Synthesis):
-
Reconstitute dried extract in 0.5 mL Toluene (solubilizes neutral lipids).
-
Add 1 mL 14%
-Methanol. -
Incubate: 100°C for 45 minutes. (Strict temp control ensures complete derivatization without degradation).
-
Stop Reaction: Add 1 mL
and 1 mL Hexane. Vortex. -
Collect top Hexane layer (contains FAMEs).
-
-
GC-MS Acquisition:
-
Inlet: Splitless mode (1 µL injection) at 250°C.
-
Carrier Gas: Helium, constant flow 1.0 mL/min.
-
Oven Program:
-
Initial: 100°C (hold 2 min).
-
Ramp 1: 10°C/min to 160°C.
-
Ramp 2: 2°C/min to 220°C (Slow ramp essential for isomer separation).
-
Hold: 5 min.
-
-
Data Interpretation (Validation)
Use Equivalent Chain Length (ECL) values for identification if standards are unavailable.
| Analyte | Elution Order (Polar Column) | Diagnostic Ion (EI) |
| Iso-15:0 | 1st | |
| Anteiso-15:0 | 2nd | |
| Pentadecanoic (15:0) | 3rd |
Protocol B: LC-MS/MS Profiling (High Sensitivity)
Objective: Quantification of trace BCFAs in low-volume samples using 3-NPH derivatization.
The Chemistry: 3-NPH
Native fatty acids ionize poorly in ESI. Derivatization with 3-Nitrophenylhydrazine (3-NPH) converts the carboxylic acid into a hydrazide.
-
Benefit 1: Introduces a hydrophobic ring, increasing retention on C18 columns (resolving short BCFAs from the solvent front).
-
Benefit 2: The nitro group enhances negative mode ionization (ESI-) by ~100-fold.
Step-by-Step Procedure
-
Reagent Preparation:
-
Reaction Buffer: 200 mM 3-NPH in 50% Acetonitrile.
-
Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.
-
-
Derivatization:
-
Mix 40 µL Sample + 20 µL Reaction Buffer + 20 µL Catalyst.
-
Incubate: 40°C for 30 minutes.
-
Quench: Add 100 µL 0.1% Formic Acid (Critical to stop side reactions).
-
-
LC-MS/MS Conditions:
-
Column: Waters ACQUITY BEH C18 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.01% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Gradient: 15% B to 50% B over 15 mins. (Shallow gradient required for isomer separation).
-
-
MS Settings (MRM Mode):
-
Target the neutral loss of the hydrazine moiety.
-
Transition: [Precursor - H]⁻
[Product]⁻ -
Example (Iso-15:0):
(Common fragment for 3-NPH derivatives).
-
Visualizing the Separation Logic
The following diagram illustrates why standard columns fail and how the recommended protocols achieve separation.
Figure 2: Mechanism of isomer separation. Polar stationary phases exploit the subtle polarity difference between the penultimate (iso) and antepenultimate (anteiso) methyl branches.
References
-
Ran-Ressler, R. R., et al. (2014). Branched Chain Fatty Acids in the Vernix Caseosa and Gut Microbiome. PLOS ONE. Link
-
Han, J., et al. (2015). 3-Nitrophenylhydrazine derivatization for the quantitation of short-chain fatty acids by LC-MS. Analytical Chemistry. Link
-
Christie, W. W. (1989). Gas Chromatography and Lipids: A Practical Guide. The Oily Press. (Foundational text for FAME ECL values). Link
-
Agilent Technologies. (2020). Analysis of Fatty Acid Methyl Esters (FAMEs) using DB-23 Columns.[4][5] Application Note. Link
-
Vlahou, A., et al. (2018). Metabolism of Branched-Chain Amino Acids to Branched-Chain Fatty Acids in Gut Microbiota. Nature Communications. Link
Sources
- 1. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Overview on Fecal Branched Short-Chain Fatty Acids Along Human Life and as Related With Body Mass Index: Associated Dietary and Anthropometric Factors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Rapid identification of fatty acid methyl esters using a multidimensional gas chromatography-mass spectrometry database - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Fatty Acid Methyl Ester (FAME) Analysis
Abstract & Scope
Fatty acid profiling is a cornerstone of lipidomics, nutritional labeling (AOAC 996.06), and drug delivery research. However, fatty acids (FAs) possess high polarity and low volatility, making direct Gas Chromatography (GC) analysis difficult.[1] Derivatization into Fatty Acid Methyl Esters (FAMEs) is the critical preparatory step to increase volatility and improve peak symmetry.[2]
This guide moves beyond basic "recipes" to provide a mechanistic understanding of FAME preparation. It distinguishes between Acid-Catalyzed (total fatty acid) and Base-Catalyzed (acyl-lipid only) methods, ensuring researchers select the protocol that matches their specific lipid matrix (e.g., free fatty acids vs. triglycerides).
Mechanism of Action & Critical Decision Making
The conversion of fatty acids to methyl esters occurs via Esterification (for Free Fatty Acids - FFAs) or Transesterification (for esterified lipids like Triglycerides - TAGs).
The Chemist's Dilemma: Acid vs. Base Catalysis
Selecting the wrong catalyst is the most common source of error in FAME analysis.
| Feature | Acid-Catalyzed (e.g., BF₃, HCl, H₂SO₄) | Base-Catalyzed (e.g., NaOMe, KOH) |
| Target Substrates | Universal: Methylates FFAs and Transesterifies TAGs/Phospholipids. | Selective: Transesterifies TAGs/Phospholipids only. Ignores FFAs. |
| Reaction Speed | Slow (requires heat, 15–60 mins). | Rapid (room temp, <5 mins). |
| Risk Profile | High: Heat can degrade PUFAs; BF₃ has limited shelf life. | Low: Gentle conditions preserve PUFAs; no isomerization. |
| Best For | Total Fat Analysis (Food labeling), Clinical samples, Complex lipids. | Vegetable oils, Biodiesel screening, High-throughput QC. |
Decision Matrix: Method Selection
Use the following logic flow to determine the correct protocol for your sample.
Figure 1: Strategic Decision Tree for FAME Method Selection based on lipid composition and stability.
Experimental Protocols
Pre-Requisite: Internal Standard Addition
CRITICAL: Internal Standards (IS) must be added before extraction/derivatization to account for recovery losses.
-
Recommended IS: C19:0 (Nonadecanoic acid) or C23:0 (Tricosanoic acid).
-
Concentration: Spike to achieve ~10% of the total fatty acid mass.
Protocol A: Acid-Catalyzed Methylation (Modified AOAC 996.06)
The "Gold Standard" for Total Fat (TAGs + FFAs).
Reagents:
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v).
-
Reagent: 14% Boron Trifluoride (BF₃) in Methanol (Freshness is critical; discard if yellow).
-
Neutralization: Saturated NaCl solution.
Workflow:
-
Extraction: Weigh 100 mg sample into a screw-cap glass tube (Teflon-lined cap). Add 2 mL solvent and Internal Standard .
-
Evaporation: Evaporate solvent under a gentle stream of Nitrogen (
) to dryness. -
Derivatization: Add 2 mL of 14% BF₃-Methanol .
-
Reaction: Tightly cap and heat at 100°C for 45 minutes (water bath or heating block). Shake every 10 mins.
-
Quench: Cool to room temperature. Add 1 mL Hexane and 1 mL H₂O .[3]
-
Phase Separation: Vortex vigorously for 1 min. Centrifuge at 2000 rpm for 3 mins.
-
Collection: Transfer the top organic layer (Hexane + FAMEs) to a GC vial containing anhydrous
to remove residual water.
Protocol B: Base-Catalyzed Transesterification (Rapid)
Best for Vegetable Oils and High-Throughput Screening.
Reagents:
-
Reagent: 0.5 M Sodium Methoxide (NaOMe) in Methanol.
-
Solvent: Isooctane or Hexane.
Workflow:
-
Solubilization: Dissolve 50 mg oil in 1 mL Isooctane . Add Internal Standard .
-
Transesterification: Add 0.5 mL 0.5 M NaOMe .
-
Reaction: Vortex vigorously for 1 minute at room temperature. (Solution may become cloudy as glycerol precipitates).
-
Neutralization: Add 0.1 g Sodium Bisulfate (
) or 1 mL water to stop the reaction. -
Phase Separation: Centrifuge.
-
Collection: Transfer supernatant to GC vial. Note: FFAs remain in the aqueous phase as salts and are NOT analyzed.
GC Instrumentation & Column Selection
The separation of FAMEs relies heavily on the polarity of the stationary phase.[4][5]
Column Selection Guide
| Column Type | Stationary Phase | Application | Cis/Trans Separation? |
| Polyethylene Glycol (PEG) | Wax (e.g., DB-Wax, FAMEWAX) | General purpose, simple mixtures. | Poor |
| Medium Polarity | 50% Cyanopropyl (e.g., DB-23) | Marine oils, complex PUFAs. | Moderate |
| High Polarity | 100% Biscyanopropyl (e.g., HP-88, CP-Sil 88, Rt-2560) | Required for AOAC 996.06 . Detailed isomer resolution. | Excellent |
Recommended GC-FID Parameters (High Polarity Column)
-
Column: Agilent HP-88 or Restek Rt-2560 (100m x 0.25mm x 0.2µm).
-
Carrier Gas: Helium (1.2 mL/min) or Hydrogen (optimized linear velocity).
-
Inlet: Split/Splitless (Split 50:1 typical), 250°C.
-
Detector (FID): 260°C;
30 mL/min, Air 400 mL/min. -
Oven Program:
-
Hold 140°C for 5 min.
-
Ramp 4°C/min to 240°C.
-
Hold 240°C for 15 min.
-
Quality Control & Troubleshooting
A self-validating system requires monitoring specific markers during every run.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Loss of Early Peaks (C4-C8) | Evaporation during sample prep. | Do not evaporate to complete dryness; use isooctane keeper. |
| Tailing Solvent Peak | Water in sample. | Ensure |
| Extra Peaks / Artifacts | Old BF₃ reagent. | BF₃ generates methoxy artifacts over time.[6] Use fresh reagent. |
| Poor Cis/Trans Resolution | Column degradation or overload. | Check column efficiency; reduce injection volume/split ratio. |
| Low Recovery of IS | Incomplete extraction. | Add IS to the sample before adding extraction solvents. |
Workflow Visualization
Figure 2: Universal FAME Analysis Workflow ensuring quantitative integrity via early Internal Standard addition.
References
-
AOAC International. (1996). Official Method 996.06: Fat (Total, Saturated, and Unsaturated) in Foods.[7][8] Modified Hydrolytic Method.[9]
-
American Oil Chemists' Society (AOCS). (2005).[10] Official Method Ce 1b-89: Fatty Acid Composition of Marine Oils by GLC.[10][11][12]
-
Agilent Technologies. (2023).[13] Improving the Analysis of 37 Fatty Acid Methyl Esters Using Three Types of Capillary GC Columns. Application Note.
-
Restek Corporation. (2020).[7] Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis.
-
Sigma-Aldrich (Merck). Comparison of Boron Trifluoride and Methanolic Hydrochloric Acid as Catalysts.
Sources
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- 2. gcms.labrulez.com [gcms.labrulez.com]
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- 6. ars.usda.gov [ars.usda.gov]
- 7. Rt-2560 Columns Ensure Accurate, Reliable AOAC 996.06 and AOCS Ce 1j-07 FAMEs Analysis [discover.restek.com]
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- 9. gcms.cz [gcms.cz]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. library.aocs.org [library.aocs.org]
- 13. agilent.com [agilent.com]
Unveiling the Biotechnological Potential of 3-Methyldodecanoic Acid: A Guide for Researchers
This document provides a comprehensive overview of the potential applications of 3-Methyldodecanoic acid in the realms of biotechnology and drug discovery. While direct research on this specific branched-chain fatty acid is emerging, this guide synthesizes current knowledge from structurally related molecules to propose robust experimental frameworks and detailed protocols. By drawing parallels with well-studied methylated and hydroxylated fatty acids, we can illuminate promising avenues for investigation and accelerate discovery.
Introduction: The Significance of Branched-Chain Fatty Acids
Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, extending beyond simple energy storage. Their unique structures, conferred by methyl or other substitutions along the acyl chain, influence membrane fluidity, cellular signaling, and metabolic pathways. This compound, a C13 fatty acid with a methyl group at the third carbon, represents a fascinating yet underexplored molecule with significant potential as a biomarker, a tool for metabolic research, and a novel therapeutic agent.
Potential Application I: Biomarker for Inborn Errors of Metabolism
The presence and concentration of specific organic acids in biological fluids are often indicative of metabolic dysregulation. For instance, elevated levels of 3-O-methyldopa in dried blood spots are a reliable marker for Aromatic L-amino acid decarboxylase (AADC) deficiency, a neurometabolic disorder.[1][2][3] Similarly, 3-methylglutaric aciduria is a hallmark of several inherited metabolic diseases affecting mitochondrial function.[4][5][6]
Rationale for this compound as a Biomarker:
A defect in the catabolism of branched-chain amino acids or fatty acids could potentially lead to the accumulation of this compound or its metabolites. Therefore, developing sensitive analytical methods to quantify this molecule in urine, plasma, or dried blood spots could aid in the diagnosis and monitoring of specific metabolic disorders.
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a robust method for the sensitive and specific quantification of this compound in human plasma, adapted from established methods for similar analytes.[7]
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (e.g., ¹³C-labeled this compound or a structurally similar, non-endogenous fatty acid)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 400 µL of ice-cold ACN.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid Phase Extraction (Optional, for increased purity):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of ACN.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A suitable gradient to ensure separation from other fatty acids.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by infusing the this compound standard. The precursor ion (Q1) will be the [M-H]⁻ ion, and the product ion (Q3) will be a characteristic fragment.
-
Optimize collision energy and other source parameters.
-
-
-
Data Analysis:
-
Generate a calibration curve using the analytical standard.
-
Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Workflow for Biomarker Discovery and Validation:
Caption: Workflow for biomarker discovery and validation.
Potential Application II: Elucidating Metabolic Pathways and Enzyme Function
Studying the metabolism of this compound can provide insights into the substrate specificity of enzymes involved in fatty acid oxidation and the broader metabolic network. Isotopically labeled this compound can be used as a tracer to follow its metabolic fate in cell cultures or animal models.
Rationale for Use in Metabolic Research:
The methyl branch on this compound may alter its processing by enzymes of the β-oxidation pathway. Investigating its metabolism can help to:
-
Identify novel enzymatic activities or pathways.
-
Understand how branched-chain fatty acids are integrated into cellular metabolism.
-
Explore its potential role in energy homeostasis.
Protocol 2: In Vitro Metabolism of this compound using Liver Microsomes
This protocol is designed to investigate the initial oxidative metabolism of this compound by cytochrome P450 enzymes in liver microsomes.
Materials:
-
Pooled human liver microsomes
-
This compound
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 10 µM).
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS.
-
-
Metabolite Identification:
-
Use a high-resolution mass spectrometer to identify potential metabolites (e.g., hydroxylated or carboxylated forms of this compound).
-
Monitor for the disappearance of the parent compound over time to determine the rate of metabolism.
-
Potential Application III: Therapeutic Agent in Oncology and Immunology
Recent studies have highlighted the therapeutic potential of fatty acids in various diseases. For example, 3-hydroxydodecanoic acid, a bacteria-derived metabolite, has been shown to induce a potent anti-tumor immune response by signaling through the GPR84 receptor, leading to enhanced CD8+ T cell infiltration and cytotoxicity in cancer models.[8] Other fatty acids, such as decanoic acid and pentadecanoic acid, have been shown to modulate key signaling pathways like mTOR and AMPK, which are implicated in cancer and longevity.[9][10]
Rationale for this compound as a Therapeutic Agent:
The structural similarity of this compound to these bioactive fatty acids suggests it may also possess therapeutic properties. Its methyl group could influence its binding to receptors or enzymes, potentially leading to unique biological activities.
Protocol 3: Assessing the Impact of this compound on Cancer Cell Viability
This protocol provides a framework for evaluating the cytotoxic or cytostatic effects of this compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., colorectal, breast, pancreatic)
-
Complete cell culture medium
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plates for 24, 48, or 72 hours.
-
-
Viability Assay:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
-
Signaling Pathway Investigation Workflow:
Caption: Investigating the mechanism of action of this compound.
Data Summary
Table 1: Potential Biotechnological Applications of this compound and Related Compounds.
| Compound | Application | Key Findings/Rationale | References |
| This compound | Biomarker | Proposed as a potential marker for inborn errors of metabolism based on the roles of other methylated fatty acids. | Inferred from[1],[4],[5] |
| Metabolic Research | Its unique structure may reveal novel aspects of fatty acid metabolism and enzyme specificity. | Inferred from metabolic studies of other fatty acids | |
| Therapeutic Agent | Potential to modulate signaling pathways like mTOR and AMPK, and influence immune responses, similar to other fatty acids. | Inferred from[9],[10],[8] | |
| 3-O-Methyldopa | Biomarker | Elevated levels are a reliable marker for Aromatic L-amino acid decarboxylase (AADC) deficiency. | [1],[2],[3] |
| 3-Methylglutaric Acid | Biomarker | Accumulation is a hallmark of several mitochondrial disorders. | [4],[5],[6] |
| 3-Hydroxydodecanoic Acid | Therapeutic Agent | Induces a potent anti-tumor immune response via the GPR84 receptor. | [8] |
| Decanoic Acid | Therapeutic Agent | Reduces mTORC1 activity, a key pathway in several diseases. | [9] |
| Pentadecanoic Acid | Therapeutic Agent | Activates AMPK and inhibits mTOR, with broad anti-inflammatory and anti-fibrotic activities. | [10] |
Conclusion and Future Directions
While the direct study of this compound is in its infancy, the wealth of information on structurally related compounds provides a solid foundation for future research. The protocols and conceptual frameworks presented here offer a roadmap for investigating its potential as a diagnostic biomarker, a tool for metabolic discovery, and a novel therapeutic agent. Future studies should focus on the stereospecific synthesis of this compound and its labeled analogues to enable more precise biological investigations. As our understanding of the nuanced roles of fatty acids in health and disease continues to grow, molecules like this compound hold the promise of unlocking new diagnostic and therapeutic strategies.
References
-
Evaluation of 3- O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases. PubMed. Available at: [Link]
-
3-Methylglutaric acid in energy metabolism. PMC - NIH. Available at: [Link]
-
Metabolic biology of 3-methylglutaconic acid-uria: a new perspective. PMC - NIH. Available at: [Link]
-
HPLC Method for Analysis of Lauric acid on Newcrom BH Column. SIELC Technologies. Available at: [Link]
-
Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. SciSpace. Available at: [Link]
-
3-hydroxydecanoic acid, 14292-26-3. The Good Scents Company. Available at: [Link]
-
Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling. ResearchGate. Available at: [Link]
-
Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. MDPI. Available at: [Link]
-
Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. NIH. Available at: [Link]
-
The 3-methylglutaconic acidurias: what's new?. PubMed. Available at: [Link]
- Method for producing 3,5-dimethyldodecanoic acid; and 4-carboxy-3,5-dimethyl-3,5-dodecadienoic acid. Google Patents.
-
Bacteria-derived 3-hydroxydodecanoic acid induces a potent anti-tumor immune response via the GPR84 receptor. PubMed. Available at: [Link]
-
Bioconversion Studies of Methyl Laurate to Dodecanedioic Acid using a Wild-type of Candida tropicalis. ResearchGate. Available at: [Link]
-
Wolverine. Wikipedia. Available at: [Link]
-
Assimilation of methyl laurate in various concentrations with the production of biomass. ResearchGate. Available at: [Link]
-
Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. Frontiers. Available at: [Link]
-
Biotechnological Innovations and Therapeutic Application of Pediococcus and Lactic Acid Bacteria: The Next-Generation Microorganism. PMC - NIH. Available at: [Link]
-
Evaluation of 3-O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases. ResearchGate. Available at: [Link]
-
Bioconversion study of dodecanedioic acid from fatty acid and its ester derivatives using Candida tropicalis. ResearchGate. Available at: [Link]
-
Aromatic L-Amino-Acid Decarboxylase Deficiency Screening by Analysis of 3-O-Methyldopa in Dried Blood Spots: Results of a Multicentric Study in Neurodevelopmental Disorders. MDPI. Available at: [Link]
-
Synthesis of carbon-13-labeled tetradecanoic acids. ResearchGate. Available at: [Link]
-
Comment on "Whole blood levels of dodecanoic acid, a routinely detectable forensic marker for a genetic disease often misdiagnosed as sudden infant death syndrome (SIDS): MCAD deficiency". PubMed. Available at: [Link]
-
Synthesis and characterization of 3-ketohexadecanoic acid-1-14C, dl-3-hydroxyhexadecanoic acid-1-14C, and trans-2-hexadecenoic acid-1-14C. Journal of Lipid Research. Available at: [Link]
Sources
- 1. Evaluation of 3- O-methyldopa as a biomarker for aromatic L-amino acid decarboxylase deficiency in 7 Brazilian cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic biology of 3-methylglutaconic acid-uria: a new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 3-methylglutaconic acidurias: what's new? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bacteria-derived 3-hydroxydodecanoic acid induces a potent anti-tumor immune response via the GPR84 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds [mdpi.com]
Application Note: Analytical Profiling of 3-Methyldodecanoic Acid
This Application Note is designed for researchers and analytical scientists requiring high-precision protocols for the quantification and identification of 3-Methyldodecanoic acid (3-MDA) . This rare branched-chain fatty acid (BCFA) presents unique separation challenges due to its structural similarity to straight-chain and other methyl-branched isomers.[1]
High-Resolution GC-MS & LC-MS/MS Protocols for Branched-Chain Fatty Acid Analysis
Introduction & Analyte Profile
This compound is a methylated derivative of lauric acid (C12:0). Unlike common iso- (terminal) or anteiso- (penultimate) branched fatty acids, the methyl group at the C3 position (β-carbon) creates significant steric hindrance near the carboxyl headgroup. This structural feature influences both its metabolic stability and its chromatographic behavior.
Target Analyte Specifications
| Property | Detail |
| Chemical Name | This compound |
| Common Abbreviation | 3-Me-12:0 |
| Molecular Formula | C₁₃H₂₆O₂ |
| Molecular Weight | 214.34 g/mol |
| Structure | CH₃(CH₂)₈CH(CH₃)CH₂COOH |
| CAS Number | Not widely listed (Custom Synthesis often required) |
| Key Application | Quorum sensing metabolite (bacterial), musk fragrance intermediates, lipid biomarkers.[1][2][3] |
| Solubility | Soluble in Hexane, Methanol, Chloroform; Insoluble in Water.[1] |
Critical Note: this compound is frequently confused with iso-tridecanoic acid (11-methyldodecanoic acid).[1] Ensure your reference standard is regiospecifically certified as the 3-methyl isomer.
Sample Preparation & Extraction
Principle
Efficient extraction requires disrupting the lipid matrix while preventing oxidation or hydrolysis. For biological fluids (plasma/culture media), a Liquid-Liquid Extraction (LLE) is preferred.
Protocol A: Lipid Extraction (Folch Method Modified)
-
Sample Aliquot: Transfer 100 µL of sample (plasma/media) to a glass centrifuge tube.
-
Internal Standard Spike: Add 10 µL of Internal Standard (IS) solution.
-
Recommended IS:3-Methylundecanoic acid (C12 branched surrogate) or d3-Lauric acid .[1]
-
Concentration: 10 µg/mL in Methanol.
-
-
Lysis/Extraction: Add 800 µL of Chloroform:Methanol (2:1 v/v).
-
Agitation: Vortex vigorously for 1 min.
-
Phase Separation: Add 200 µL of 0.9% NaCl (aq) to induce phase separation.
-
Centrifugation: Spin at 3,000 x g for 5 mins at 4°C.
-
Collection: Transfer the lower organic phase (Chloroform) to a clean derivatization vial.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 30°C.
Derivatization Strategies
Direct analysis of free fatty acids (FFAs) leads to peak tailing and adsorption. Derivatization is mandatory for GC-MS and highly recommended for LC-MS sensitivity.[1]
Method 1: Acid-Catalyzed Methylation (For GC-MS)
Produces Fatty Acid Methyl Esters (FAMEs).[1]
-
Reconstitute dried extract in 500 µL of 1.25 M HCl in Methanol (freshly prepared).
-
Incubate at 80°C for 60 mins in a sealed vial.
-
Cool to room temperature.
-
Add 500 µL Hexane and 500 µL HPLC-grade water.
-
Vortex and centrifuge.
-
Transfer the upper Hexane layer (containing FAMEs) to a GC vial.
Method 2: Picolinyl Ester Formation (For Structural Confirmation)
Use this if the branch position (C3) is unknown or requires validation. The nitrogen atom facilitates specific charge-remote fragmentation.
-
Dissolve free acid in 100 µL Thionyl Chloride. Incubate 10 min at 60°C.
-
Evaporate excess reagent under N₂.
-
Add 100 µL of 1% 3-Hydroxymethylpyridine in Acetonitrile.
-
Incubate 5 min at room temperature.
-
Extract with Hexane/Water; analyze Hexane layer.
Analytical Methodologies
Workflow Visualization
Figure 1: Analytical workflow for this compound profiling.
Technique A: GC-MS (Gold Standard)
Instrument: Agilent 7890B/5977B (or equivalent).[1]
Column Selection Logic:
-
Primary (Quantitation): DB-5ms (5% Phenyl-arylene).[1] Non-polar phases separate BCFAs based on boiling point and are less prone to co-elution of mid-chain branches compared to polar columns.
-
Secondary (Confirmation): CP-Sil 88 or BPX-70 (High polarity cyanopropyl).[1] Use to verify separation from straight-chain C13:0.
GC Parameters (DB-5ms):
-
Inlet: Splitless, 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 160°C.
-
Ramp 2: 4°C/min to 220°C (Critical for isomer separation).
-
Final: 30°C/min to 300°C (hold 3 min).
-
MS Detection (EI Source):
-
Scan Mode: Full Scan (m/z 50-400) for identification.[1]
-
SIM Mode (Quant):
-
Target Ion: m/z 87 (Characteristic for methyl esters).
-
Qualifier Ions: m/z 74 (McLafferty), m/z 101 (Beta-cleavage specific to 3-methyl).[1]
-
Note: The 3-methyl substituent perturbs the standard McLafferty rearrangement (m/z 74). Look for an enhanced m/z 87 or m/z 101 fragment compared to straight-chain C13:0 FAME.[1]
-
Technique B: LC-MS/MS (High Sensitivity)
Derivatization: 3-Nitrophenylhydrazine (3-NPH) is used to convert the carboxylic acid into a highly ionizable hydrazide.[1]
LC Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 40% B to 95% B over 10 mins.
MS/MS Transitions (ESI Negative):
-
Precursor: [M-H]⁻ (Derivatized mass).
-
Product: m/z 137 (Nitrophenylhydrazine moiety) - Universal Quantifier.[1]
Quality Control & Validation
| Parameter | Acceptance Criteria | Protocol |
| Linearity | R² > 0.995 | 6-point calibration curve (10 ng/mL - 1000 ng/mL). |
| Recovery | 85% - 115% | Spike blank matrix with standard before extraction.[1] |
| Precision | RSD < 5% | 5 replicates of mid-level QC. |
| Resolution | Rs > 1.5 | Must separate 3-Me-12:0 from n-C13:0 and 11-Me-12:0. |
Troubleshooting: Isomer Co-elution
If this compound co-elutes with Tridecanoic acid (C13:0):
-
Switch Column: Use a highly polar CP-Sil 88 column. The dipole interaction will retard the straight-chain isomer more than the branched isomer.
-
Lower Ramp Rate: Reduce the GC oven ramp to 2°C/min in the elution window (160°C - 200°C).
References
-
GC-MS Method for Branched Fatty Acids: Detailed validation of GC-MS for phytotherapeutical substances and fatty acid profiling. Source:[1]
-
LC-MS/MS Analysis of Fatty Acids: Protocols for analyzing short and medium-chain fatty acids without derivatization or with specific labeling. Source:[1]
-
Column Selection for FAMEs: Comparison of polar vs. non-polar columns for isomer separation. Source:[1]
-
Mass Spectra of Methyl-Branched Fatty Acids: Fragmentation patterns and identification of methyl esters. Source:
-
Biological Significance of Branched Fatty Acids: Context on iso/anteiso and methyl-branched fatty acids in biological systems. Source:[1]
Sources
stable isotope labeling of 3-Methyldodecanoic acid
[1]
Analytical Protocol: GC-MS Quantitation
Objective: Quantify 3-MDA in biological samples using the synthesized deuterated internal standard (IS).
Sample Preparation (Modified Folch Extraction)
-
Lysis: Homogenize tissue/bacteria in 1 mL PBS.
-
Spike IS: Add 10 µL of 3-MDA-d3 (100 µM in Ethanol) to the lysate before extraction. This self-validates extraction efficiency.
-
Extraction: Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex 1 min. Centrifuge at 3000 x g for 5 min.
-
Phase Separation: Collect the lower organic phase. Dry under Nitrogen stream.
Derivatization (FAME Formation)
-
Note: Free fatty acids analyze poorly on GC due to hydrogen bonding. Methyl esterification is mandatory.
-
Reconstitute dried lipid in 500 µL
-Methanol (14%). -
Incubate at 60°C for 30 mins.
-
Extract FAMEs (Fatty Acid Methyl Esters) into 500 µL Hexane.
GC-MS Parameters
-
Column: DB-5MS or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 50°C (1 min)
10°C/min 250°C (hold 5 min). -
Ionization: Electron Impact (EI, 70 eV).
Data Analysis & Fragmentation Logic
Branched FAMEs undergo specific fragmentation.
-
McLafferty Rearrangement: For 3-methyl FAMEs, the rearrangement involves the transfer of a
-hydrogen. -
Diagnostic Ions:
-
Unlabeled 3-MDA Methyl Ester: The cleavage alpha to the carbomethoxy group is hindered by the branch. Look for m/z 74 (McLafferty base peak of straight chain) vs m/z 87 or m/z 101 depending on the specific branch loss.
-
Labeled 3-MDA-d3 Methyl Ester: The mass shift will be observed in fragments retaining the C3 position.
-
Quantitation: Use Selected Ion Monitoring (SIM) .
-
Target (Unlabeled): Molecular Ion (
) or (Loss of ). -
Internal Standard (d3): Target Mass + 3 Da.
-
-
Table 1: Diagnostic Ions for SIM Mode
| Analyte | Molecular Ion ( | Base Peak (Quant) | Key Fragment |
| 3-MDA Methyl Ester (Unlabeled) | m/z 228 | m/z 74 | m/z 87 |
| 3-MDA-d3 Methyl Ester (Labeled) | m/z 231 | m/z 74* | m/z 90 (Shifted) |
*Note: The m/z 74 ion (McLafferty) derives from the C1-C2 fragment and H transfer. If the label is on the C3-Methyl group, the m/z 74 peak may remain unshifted depending on the exact rearrangement mechanism, making the Molecular Ion or the [M-15] fragment more specific for d3-quantification.
Experimental Validation & Quality Control
To ensure Trustworthiness and Self-Validation , every batch of labeled standard must undergo:
-
Isotopic Purity Check: Run a full-scan MS. The contribution of
(unlabeled) in the standard must be < 0.5% to prevent false positives in low-abundance samples. -
Chiral Purity: If studying specific enzymatic pathways (e.g., R-specific enoyl-CoA hydratase), analyze the standard on a Chiral GC column (e.g., Cyclodextrin-based) to determine the enantiomeric excess (ee). The Gilman addition typically yields a racemate unless chiral ligands are used.
References
-
Ryan, R. P., & Dow, J. M. (2011). Communication with a growing family: diffusible signal factor (DSF) signaling in bacteria.[2] Trends in Microbiology.
-
Deng, Y., et al. (2014). Diffusible signal factor (DSF) quorum sensing signal and structurally related molecules enhance the antimicrobial efficacy of antibiotics. BMC Microbiology.
-
Lipid MAPS®. Fatty Acid Mass Spectrometry Protocol. Lipid MAPS International Lipid Classification and Nomenclature Committee.
- Zheng, C. J., et al. (2010). Fatty acid synthesis and specific labeling methods. Methods in Enzymology.
-
Oldham, W. M., et al. (2025). Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation.[3][4] bioRxiv.
Sources
- 1. Reinforced lipids - Wikipedia [en.wikipedia.org]
- 2. Communication with a growing family: diffusible signal factor (DSF) signaling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation | bioRxiv [biorxiv.org]
- 4. Synthesis of stable isotope labeled analogs of phytanic acid for separate and combined tracing of alpha-, beta- and omega-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemotaxonomic Profiling of 3-Methyldodecanoic Acid in Bacterial Identification
This Application Note is designed for researchers in microbiology, chemotaxonomy, and drug discovery who require high-resolution lipidomic profiling for bacterial identification.[1][2][3] It focuses on the specific detection and interpretation of 3-Methyldodecanoic acid (3-Me-C12:0) , a rare but diagnostically significant branched-chain fatty acid (BCFA).[1][2]
Executive Summary
While iso- and anteiso- branched fatty acids are ubiquitous in Gram-positive bacteria (e.g., Bacillus, Staphylococcus), 3-methyl branched fatty acids represent a distinct, narrower chemotaxonomic niche.[1][2][3] this compound is primarily associated with specific environmental guilds, including sulfate-reducing bacteria (SRB) , hydrocarbon-degrading bacteria (e.g., specific Flavobacterium or Actinobacteria lineages), and certain anaerobic fermenters.[1][2][3]
Accurate identification of 3-Me-C12:0 is critical for:
-
Environmental Monitoring: Tracking anaerobic guilds in bioreactors or contaminated soil.[2][3]
-
Pharmaceutical QC: Detecting non-standard environmental contaminants in fermentation broths.
-
Natural Product Discovery: Screening for rare Actinomycetes that produce novel secondary metabolites.[2][3]
This guide provides a validated protocol for the extraction, separation, and mass-spectral identification of 3-Me-C12:0, distinguishing it from its common isomers (iso-C13:0 and anteiso-C13:0).[1][2][3]
Chemotaxonomic Significance & Mechanism[1][2][3][4]
Structural Context
This compound is a 13-carbon saturated fatty acid with a methyl group at the C3 position.[1]
-
Shorthand: 3-Me-C12:0
-
Distinction: Unlike iso- (branch at
) or anteiso- (branch at ) fatty acids which are derived from leucine/isoleucine primers, 3-methyl fatty acids are typically synthesized via the incorporation of methylmalonyl-CoA during the early stages of fatty acid elongation.[1][2]
Biological Distribution
The presence of 3-Me-C12:0 is a "signature lipid" for:
-
Sulfate-Reducing Bacteria (SRB): Certain genera (e.g., Desulfobacter, Desulfovibrio) utilize specific elongation pathways that incorporate methyl branches.[1][2][3]
-
Hydrocarbon-Degrading Bacteria: Organisms adapting to hydrophobic substrates often modify membrane fluidity via unusual branching.[1][2][3]
-
Rare Actinomycetes: Some Streptomyces species produce 3-methyl acids as precursors to polyketide antibiotics or as membrane stabilizers.[1][2][3]
Diagnostic Logic Diagram
The following decision tree illustrates how to interpret the presence of 3-Me-C12:0 in a sample.
Caption: Decision logic for distinguishing 3-Me-C12:0 from common isomers during bacterial identification.
Analytical Protocol: Detection and Quantification
Reagents and Equipment
-
Standards: this compound methyl ester (Custom synthesis or high-purity lipid standards, e.g., Larodan/Matreya).[1][3] Bacterial Acid Methyl Ester (BAME) mix (Supelco) for retention indexing.[2][3]
-
Reagents: Methanolic HCl (3N), Hexane (HPLC grade), Sodium Chloride (saturated), Toluene.[1][2][3]
-
Instrument: GC-MS (Single Quadrupole preferred for spectral confirmation).[1][2][3]
-
Column: High-polarity capillary column (e.g., CP-Sil 88 or DB-23 , 60m x 0.25mm) is mandatory to separate 3-methyl isomers from iso/anteiso and straight chains.[1][2][3]
Step-by-Step Workflow
Phase 1: Sample Preparation (Acid-Catalyzed Methylation)
Note: Acid catalysis is preferred over base catalysis for environmental samples to ensure transesterification of all lipid classes, including free fatty acids.[1][2][3]
-
Lyophilization: Harvest 20-50 mg of wet bacterial pellet. Lyophilize to dryness.
-
Digestion: Add 1.0 mL Methanolic HCl (3N) and 0.5 mL Toluene (to solubilize lipids) to the dried cell mass in a screw-cap glass tube.
-
Incubation: Seal tightly (Teflon-lined cap) and heat at 80°C for 2 hours .
-
Extraction: Cool to room temperature. Add 2.0 mL Hexane and 2.0 mL Saturated NaCl .
-
Separation: Vortex vigorously for 30 seconds. Centrifuge at 2000 x g for 5 minutes.
-
Collection: Transfer the upper organic phase (Hexane containing FAMEs) to a GC vial.
Phase 2: GC-MS Acquisition Parameters
-
Inlet: Splitless mode (1 µL injection), 250°C.
-
Oven Program (Optimized for BCFA Separation):
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 150°C.
-
Ramp 2: 2°C/min to 220°C (Slow ramp crucial for isomer separation).[2]
-
Hold: 5 mins.
-
-
MS Source: 230°C, EI mode (70 eV).
Data Analysis & Identification Criteria
1. Retention Time (ECL Values):
On polar columns (e.g., CP-Sil 88), 3-methyl fatty acids typically elute after the corresponding straight-chain acid of length
-
Anteiso-C13:0 elutes after Iso.
-
3-Me-C12:0 elutes distinctively, often closer to the solvent front relative to the n-C13 peak than iso/anteiso.[1][3]
-
Action: Calculate Equivalent Chain Length (ECL) using the formula:
Where is retention time and is the carbon number of the standard eluting before component .[1][2][3]
2. Mass Spectral Fingerprint:
-
Base Peak: m/z 74 (McLafferty rearrangement ion, characteristic of methyl esters).[1][2][3]
-
Diagnostic Ion: 3-methyl substitution alters the standard fragmentation.[1][2][3] Look for enhanced abundance of m/z 87 or m/z 101 relative to straight chains, or specific cleavage ions depending on the branch.[1][3]
-
Validation: Compare against the NIST library or a verified standard.
Results Interpretation & Troubleshooting
| Observation | Interpretation | Action |
| Peak at ECL 12.6-12.7 | Likely iso-C13:0 or anteiso-C13:0. | Common in Gram+ (Bacillus).[2][3] Not 3-Me-C12. |
| Peak at ECL ~12.8-12.9 | Suspect 3-Me-C12:0. | Check MS spectrum. Confirm with standard. |
| High m/z 88 ion | Indicates 2-methyl branching (iso-structure or 2-Me).[1][2] | Reject 3-Me hypothesis. |
| Co-elution with n-C13 | Poor column resolution. | Switch to highly polar column (CP-Sil 88).[1][2][3] |
Troubleshooting "Ghost" Peaks
If 3-Me-C12:0 is detected in a sample where it shouldn't be (e.g., E. coli control):
-
Check Reagents: Old methylation reagents can produce artifacts.[2][3]
-
Check Column Bleed: Siloxane peaks can mimic fatty acids.[2][3] Verify m/z 73, 207, 281 patterns.[1][2][3]
References
-
Kaneda, T. (1991).[1][2][3] "Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance." Microbiological Reviews, 55(2), 288–302.[1][2][3] Link
-
Taylor, J. & Parkes, R.J. (1983).[1][2][3] "The Cellular Fatty Acids of the Sulphate-Reducing Bacteria, Desulfobacter sp., Desulfobulbus sp. and Desulfovibrio sp." Journal of General Microbiology, 129(11), 3303–3309.[1][2][3] Link
-
Bhat, U.R.[1][2][3][7][8] & Carlson, R.W. (1992).[1][2][3] "A new method for the analysis of amide-linked hydroxy fatty acids in lipid-A from Gram-negative bacteria."[1][2] Glycobiology, 2(6), 535-539.[1][2][3] (Relevant for extraction methodology). Link
-
MIDI, Inc. (2012).[1][2][3] "Sherlock Microbial Identification System Operating Manual." (Industry standard for FAME analysis protocols).[2][3] Link
-
Zelles, L. (1999).[1][2][3] "Fatty acid patterns of phospholipids and lipopolysaccharides in the characterisation of microbial communities in soil: a review." Biology and Fertility of Soils, 29(2), 111-129.[1][2][3] Link[1][3]
Sources
- 1. botanyjournals.com [botanyjournals.com]
- 2. fstjournal.com.br [fstjournal.com.br]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. Undecanoic Acid, Lauric Acid, and N-Tridecanoic Acid Inhibit Escherichia coli Persistence and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming matrix effects in 3-Methyldodecanoic acid analysis
Technical Support Center: Precision Analysis of 3-Methyldodecanoic Acid
Status: Operational Ticket ID: #3MDA-ME-SOLUTIONS Assigned Specialist: Senior Application Scientist, Bioanalytical Division
Executive Summary: The Matrix Challenge
You are likely here because your LC-MS/MS quantification of this compound (3-MDA)—a critical Diffusible Signal Factor (DSF) and branched-chain fatty acid—is failing validation.
The Core Problem: 3-MDA is a hydrophobic, medium-chain fatty acid (
This guide provides a modular troubleshooting workflow to diagnose, isolate, and eliminate these matrix effects (ME).
Module 1: Diagnostic Workflow
Is it the Matrix or the Method?
Before changing your extraction, you must quantify the Matrix Effect (ME). We use the Post-Extraction Spike Method (FDA/EMA recommended).
Protocol: Calculating Matrix Factor (MF)
-
Set A (Neat Standard): Prepare 3-MDA standard in mobile phase (e.g., 50 ng/mL).
-
Set B (Post-Extraction Spike): Extract blank matrix (e.g., plasma) using your current method. After drying and before reconstitution, spike the 3-MDA standard into the residue.
-
Calculation:
-
Result < -15%: Ion Suppression (Critical Failure).
-
Result > +15%: Ion Enhancement.
-
Result ±15%: Acceptable (FDA Criteria).
-
Visualizing the Assessment Workflow
Caption: Workflow for determining Matrix Factor according to FDA Bioanalytical Method Validation guidelines.
Module 2: Sample Preparation (The First Line of Defense)
Removing the Phospholipids[1]
Protein Precipitation (PPT) is insufficient for 3-MDA because it leaves phospholipids in the supernatant. You must use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) .
Option A: Acidified LLE (Recommended for Bacterial Supernatants/Sputum)
3-MDA is a weak acid (
Protocol:
-
Acidification: Add 20 µL of 6N HCl to 500 µL of sample (Target pH 3.0–3.5).
-
Extraction: Add 1.0 mL Ethyl Acetate .
-
Agitation: Vortex vigorously for 5 minutes.
-
Separation: Centrifuge at 8,000 × g for 10 min.
-
Recovery: Transfer the upper organic layer to a glass vial.
-
Dry Down: Evaporate under nitrogen at 40°C.
-
Reconstitution: Dissolve in 100 µL Methanol/Water (80:20).
Why this works: Acidification protonates the carboxylic acid (
Option B: Phospholipid Removal Plates (Recommended for Plasma)
If LLE is too labor-intensive, use a specialized filtration plate (e.g., Ostro™, Phree™).
-
Mechanism: These plates use a Lewis acid-base interaction to selectively retain phospholipids while allowing fatty acids like 3-MDA to pass through.
-
Efficiency: Typically removes >99% of phospholipids.[2]
Comparison of Extraction Methods
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Phospholipid Removal Plates |
| Matrix Effect Risk | High (Retains lipids) | Low (Excellent cleanup) | Very Low (Specific removal) |
| Recovery of 3-MDA | >95% | 85-90% | 80-90% |
| Throughput | High | Low (Manual steps) | High (Automation friendly) |
| Cost | Low | Low | High |
Module 3: Chromatographic Resolution
Separating the Analyte from the Noise
If sample prep doesn't solve the issue, you must chromatographically separate 3-MDA from the interfering phospholipids.
The Trap: Phospholipids often elute late in the gradient (high %B), exactly where hydrophobic fatty acids like 3-MDA elute.
Troubleshooting Steps:
-
Column Choice: Switch from C18 to C8 or Phenyl-Hexyl .
-
Logic: 3-MDA is a medium-chain fatty acid. A C8 column reduces retention time, potentially eluting 3-MDA before the massive phospholipid block.
-
-
Mobile Phase Modifier:
-
Use Ammonium Acetate (5-10 mM) instead of just Formic Acid.
-
Logic: Ammonium ions help stabilize the deprotonated fatty acid
and improve peak shape, while also modifying the retention of phospholipids.
-
-
Gradient Optimization:
-
Implement a "flush" step. Ramp to 98% B rapidly after the 3-MDA peak to wash out phospholipids, then equilibrate.
-
Module 4: Mass Spectrometry & Derivatization
Enhancing Sensitivity
Direct analysis in negative mode (
Advanced Solution: Chemical Derivatization If matrix suppression is unavoidable, switch to Positive Mode by derivatizing the carboxylic acid.
Protocol: 3-NPH Derivatization
-
Reagent: 3-Nitrophenylhydrazine (3-NPH) + EDC/Pyridine.
-
Reaction: Incubate extract with reagent for 30 min at 40°C.
-
Result: Converts 3-MDA to a hydrazide derivative.
-
Benefit:
-
Analyzable in Positive Mode (ESI+).
-
Shift in mass moves the analyte away from low-mass background noise.
-
Sensitivity Gain: Typically 10-50x increase in signal-to-noise.
-
Frequently Asked Questions (FAQ)
Q1: I see a peak for 3-MDA, but it has a "shoulder" or double peak. Is this matrix effect?
-
A: Likely not. This is usually an isomer separation issue. 3-MDA often co-exists with cis-2-dodecenoic acid (BDSF) or straight-chain tridecanoic acid.
-
Fix: Use a high-resolution column (1.7 µm particle size) and a shallower gradient slope (e.g., 1% change per minute) to resolve the branched isomer from the linear/unsaturated isomers.
-
Q2: My internal standard (IS) signal is fluctuating wildly. Why?
-
A: You are likely using a structural analog (like myristic acid) rather than a stable isotope.
-
Fix: The IS must co-elute perfectly with 3-MDA to experience the same matrix effect. If possible, synthesize or source This compound-d3 . If unavailable, Tridecanoic acid-d25 is a better surrogate than non-deuterated analogs due to closer retention behavior.
-
Q3: Can I use GC-MS instead to avoid these matrix effects?
-
A: Yes. GC-MS is less susceptible to phospholipid suppression but requires derivatization (Methylation to FAMEs).[3]
-
Trade-off: GC-MS is generally less sensitive than LC-MS/MS for trace signaling molecules in complex media. Use LC-MS/MS for sub-ng/mL sensitivity; use GC-MS for µg/mL levels.
-
References
-
US Food and Drug Administration (FDA). (2018).[4][5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- He, Y. W., et al. (2010). "Xanthomonas campestris cell–cell communication involves a putative fatty acid diffusible signal factor." Molecular Microbiology.
-
Zhou, L., et al. (2017). "Extraction, Purification and Quantification of Diffusible Signal Factor Family Quorum-sensing Signal Molecules in Xanthomonas oryzae pv. oryzae." Bio-protocol. Retrieved from [Link]
-
Li, H., et al. (2022). "A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry."[6][7] Frontiers in Nutrition. Retrieved from [Link]
-
Chambers, E., et al. (2007).[1] "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Seminal paper on phospholipid removal).
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Phospholipid Analysis Techniques: Principles, Methods, and Applications - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 6. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 7. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Portal: Signal Suppression in 3-Methyldodecanoic Acid Analysis
Case ID: 3-MDA-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Matrix Effects and Ion Suppression for Branched-Chain Fatty Acids (BCFA)
Executive Summary: The Physics of the Problem
You are likely experiencing signal suppression because 3-Methyldodecanoic acid (3-MDA) is a mid-chain, lipophilic carboxylic acid (
These phospholipids elute late in reversed-phase gradients—exactly where 3-MDA elutes. They monopolize the droplet surface charge, preventing your analyte from entering the gas phase.
This guide moves beyond "standard" advice. We will implement a Tiered Troubleshooting Protocol :
-
Diagnostic: Prove the suppression zone.
-
Chemistry (The Fix): Charge-reversal derivatization (Recommended).
-
Purification: Phospholipid depletion strategies.
Module 1: Diagnostic Workflow (The "Triage")
Before changing your extraction, you must map the suppression profile. You cannot fix what you cannot see. We use the Post-Column Infusion (PCI) method.[1]
Protocol: Post-Column Infusion Setup
Objective: Visualize exactly where in your chromatogram the matrix is killing your signal.
-
Bypass the Column: Set up a syringe pump with a standard solution of 3-MDA (100 ng/mL in mobile phase).
-
The Tee-Junction: Connect the syringe pump to the LC effluent after the column but before the MS source using a PEEK tee.
-
Injection: Inject a blank matrix extract (e.g., plasma extracted via your current method) into the LC.
-
Monitor: Acquire data in SIM/MRM mode for 3-MDA.
-
Analysis: You should see a steady baseline (from the constant infusion). Any "dips" in the baseline indicate suppression zones; "peaks" indicate enhancement.[2]
Visualizing the PCI Workflow
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for mapping matrix effects.
Module 2: The "Silver Bullet" – Derivatization
Recommendation: If your sensitivity is low, stop optimizing ESI- parameters. Switch to Charge-Reversal Derivatization .
Fatty acids ionize poorly in negative mode.[3] By derivatizing 3-MDA with 3-Nitrophenylhydrazine (3-NPH) or AMPP , you convert the carboxylic acid into a structure that ionizes in Positive Mode (ESI+) or drastically improves ESI- efficiency. This shifts the analyte mass away from the low-mass chemical noise and phospholipid region.
Comparison of Derivatization Agents
| Reagent | Ionization Mode | Mechanism | Sensitivity Gain | Target Analyte |
| 3-NPH (3-Nitrophenylhydrazine) | ESI (-) | Increases hydrophobicity; stabilizes negative charge. | ~10-50x | Short/Mid-chain FAs |
| AMPP (N-(4-aminomethylphenyl)pyridinium) | ESI (+) | Adds a permanent positive charge (quaternary amine). | ~500-2500x | All Fatty Acids |
| DMED (Dimethylethylenediamine) | ESI (+) | Adds a tertiary amine (protonatable). | ~20-100x | Carboxylic Acids |
Protocol: AMPP Derivatization for 3-MDA
This method is superior for trace-level detection of BCFAs.
Reagents:
-
AMPP solution (20 mg/mL in acetonitrile)
-
EDC (coupling agent)[4]
-
Internal Standard: 3-MDA-d3 (if available) or generic BCFA-d3.
Steps:
-
Dry Down: Evaporate 50 µL of your lipid extract to dryness under nitrogen.
-
Reconstitute: Add 200 µL of DMF (Dimethylformamide).
-
Add Reagents: Add 50 µL of AMPP solution + 50 µL of EDC solution.
-
Incubate: Vortex and heat at 60°C for 30 minutes .
-
Quench: Add 20 µL of acetic acid to stop the reaction.
-
Dilute & Inject: Dilute with water/acetonitrile (1:1) and inject into LC-MS (ESI+ mode).
Why this works: You are no longer detecting a weak acid [M-H]-. You are detecting a pre-charged cation [M]+. Phospholipids (which ionize in both modes) will still be present, but the ionization efficiency of your analyte is now orders of magnitude higher, outcompeting the matrix.
Module 3: Sample Preparation (Phospholipid Removal)
If derivatization is not feasible, you must aggressively remove phospholipids. Standard protein precipitation (PPT) is insufficient ; it leaves ~40% of phospholipids in the supernatant.
Recommended Method: Hybrid SPE-Phospholipid Removal
Use "Pass-through" SPE plates (e.g., Ostro, HybridSPE). These use a Zirconia-coated silica that selectively binds the phosphate group of phospholipids while letting 3-MDA pass through.
Protocol:
-
Load: Add 100 µL Plasma/Serum to the well.
-
Precipitate: Add 300 µL of 1% Formic Acid in Acetonitrile.
-
Mix: Aspirate/dispense 3x (in-well mixing).
-
Elute: Apply vacuum. Collect the filtrate.
-
Inject: The filtrate is phospholipid-free and ready for injection.
Alternative: Modified Liquid-Liquid Extraction (LLE) If using LLE, avoid simple ether extractions. Use the hexane/isopropanol method to discriminate against polar lipids.
-
Solvent: Hexane:Isopropanol (3:2 v/v).
-
Wash: Wash the organic layer with 0.1M HCl to protonate the 3-MDA (ensuring extraction) while keeping polar impurities in the aqueous phase.
Module 4: Troubleshooting Decision Tree
Use this logic flow to determine your next experimental step.
Figure 2: Decision logic for troubleshooting signal suppression in BCFA analysis.
Frequently Asked Questions (FAQs)
Q1: Why not just use APCI instead of ESI? A: APCI (Atmospheric Pressure Chemical Ionization) is indeed less susceptible to matrix effects than ESI. However, APCI requires the analyte to be somewhat volatile. While 3-MDA can ionize in APCI, sensitivity is often lower than optimized ESI- or derivatized ESI+. If you have an APCI source, it is worth a quick screening run, but derivatization usually yields lower LODs (Limits of Detection).
Q2: My internal standard (IS) signal is also suppressed. Does that matter? A: Yes. While a deuterated IS (e.g., 3-MDA-d3) corrects for quantification, heavy suppression (loss of >80% signal) destroys your precision (CV%) and raises your LOD. You cannot "math away" the fact that your detector is barely seeing the ions. You must reduce the suppression physically.
Q3: Can I use a C18 column? A: You can, but C18 often co-elutes mid-chain fatty acids with phospholipids.
-
Try: A Phenyl-Hexyl column. The pi-pi interactions often provide better separation of fatty acids from the lipid matrix compared to standard alkyl chains.
-
Try: A C8 column to elute the 3-MDA faster, potentially before the heavy phospholipid chunk elutes.
References
-
Li, B., et al. (2007). "Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding." Analytical Chemistry.
-
Taylor, P. J. (2005). "Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry." Clinical Chemistry.
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.
-
Bolton, J. L., et al. (2017). "Derivatization enhanced separation and sensitivity of long chain-free fatty acids: Application to asthma using targeted and non-targeted liquid chromatography-mass spectrometry approach." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 3-Methyldodecanoic Acid Derivatives
The following technical guide is structured as a specialized support resource for researchers working with 3-Methyldodecanoic acid (3-MDA) and its derivatives.
Current Status: Operational Topic: Stability Enhancement & Troubleshooting for 3-MDA Scaffolds Audience: Medicinal Chemists, Formulation Scientists, Analytical Leads
Executive Summary: The Stability Profile
This compound (3-MDA) derivatives are critical chiral building blocks, often utilized in the synthesis of quorum-sensing inhibitors (analogous to Burkholderia Diffusible Signal Factors) and lipopeptide therapeutics.
Unlike their unsaturated counterparts (e.g., cis-2-dodecenoic acid), 3-MDA derivatives possess a saturated alkyl chain, rendering them resistant to classic autoxidation. However, their stability profile is defined by two critical vulnerabilities:
-
Hydrolytic Cleavage: Esters and amides of 3-MDA are susceptible to moisture-mediated hydrolysis, leading to the release of the free acid and subsequent pH shifts.
-
Stereochemical Integrity: While the C3-methyl chiral center is more robust than
-substituted centers, improper synthetic activation or metabolic conditions can trigger racemization or elimination reactions.
Troubleshooting Guide: Common Stability Issues
Issue 1: "My sample has developed a distinct acidic odor or shifted pH."
Diagnosis: Hydrolytic Degradation.[1] If you are working with ester derivatives (e.g., methyl 3-methyldodecanoate), the appearance of a "soapy" or acidic smell indicates the cleavage of the ester bond, releasing free this compound.
-
Root Cause: Exposure to atmospheric moisture or protic solvents without adequate buffering.
-
The Mechanism: Water acts as a nucleophile attacking the carbonyl carbon. This is catalyzed by trace acids or bases present in the storage vial.
-
Corrective Action:
-
Immediate: Lyophilize the sample to remove residual water.
-
Prevention: Store under argon/nitrogen. For solution storage, use anhydrous solvents (DMSO, DMF) over molecular sieves (3Å or 4Å).
-
Issue 2: "I am observing a loss of optical rotation, but the chemical purity is high."
Diagnosis: Stereochemical Leakage (Racemization).
Expert Insight: Unlike amino acids where the chiral center is at the
-
Root Cause: If racemization occurs, it is likely an artifact of synthesis or derivatization , not storage.
-
Scenario A (Synthesis): Use of harsh Lewis acids or high temperatures during coupling can trigger a retro-Michael addition or hydride shift.
-
Scenario B (Analysis): High-temperature GC injection ports (>250°C) can cause thermal elimination.
-
-
Corrective Action:
-
Switch analytical methods from GC to Chiral HPLC (using polysaccharide-based columns like Chiralpak AD-H) to avoid thermal stress.
-
Issue 3: "The waxy solid has turned into a biphasic liquid."
Diagnosis: Hygroscopicity or Eutectic Formation. 3-MDA derivatives are lipophilic but can be hygroscopic if the headgroup is polar (e.g., salts).
-
Root Cause: Absorption of water lowers the melting point (depression), causing the solid to "melt" at room temperature.
-
Corrective Action: Desiccate under high vacuum (<0.1 mbar) for 24 hours. Store at -20°C.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for a generic 3-MDA ester derivative. Note the distinction between the high-risk Hydrolysis pathway and the low-risk Oxidation pathway.
Figure 1: Mechanistic pathways for 3-MDA derivative degradation. Red arrows indicate the primary instability risk (Hydrolysis).
Validated Stability Protocols
Protocol A: Long-Term Storage Formulation
To maximize shelf-life, follow this "Self-Validating" storage system.
| Parameter | Specification | Rationale |
| Container | Amber borosilicate glass vial with PTFE-lined cap. | Prevents UV degradation (if photosensitive headgroups are present) and minimizes plasticizer leaching. |
| Atmosphere | Argon or Nitrogen headspace. | Displaces moisture and oxygen. Argon is preferred as it is heavier than air. |
| Temperature | -20°C ± 5°C. | Arrhenius kinetics dictate that lowering T by 10°C roughly halves degradation rates. |
| Desiccant | Silica gel pack in secondary container. | Maintains local humidity <10% RH. |
Protocol B: Stability-Indicating Analytical Workflow
Use this workflow to validate the integrity of your 3-MDA derivatives before use in critical assays.
Figure 2: Analytical decision tree for validating 3-MDA derivative integrity.
Frequently Asked Questions (FAQs)
Q: Can I store 3-MDA derivatives in DMSO stock solutions? A: Yes, but with caution. DMSO is hygroscopic. If stored at room temperature, it will absorb water, accelerating ester hydrolysis. Recommendation: Store DMSO stocks at -80°C. For frequent use, prepare single-use aliquots to avoid freeze-thaw cycles which condense moisture.
Q: Is the C3-methyl group susceptible to epimerization during basic workups?
A: Generally, no. The C3 position is not acidic. However, if your derivative contains an
Q: How do I remove free fatty acid impurities from my ester?
A: Do not use simple silica chromatography, as free fatty acids can streak.
Protocol: Dissolve the crude ester in diethyl ether. Wash 3x with cold saturated Sodium Bicarbonate (
References
-
Chemical Stability of Drug Substances. (2025). Journal of Pharmaceutical Chemistry and Drug Formulation. ManTech Publications.[1] Link
-
Fatty Acids and their Derivatives as Renewable Platform Molecules. (2011). ChemSusChem. National Institutes of Health. Link
-
Decanoic Acid Methyl Ester Safety Data Sheet. (2025). Cayman Chemical. Link
-
Preventing Racemization in Peptide Synthesis. (2023). Nature Communications. Link
Sources
calibration curve issues in 3-Methyldodecanoic acid quantification
Topic: Troubleshooting Calibration & Quantification Issues Analyte: 3-Methyldodecanoic Acid (3-MDA) Platform: GC-MS (Primary), LC-MS/MS (Secondary)
Introduction: The Analyst's Perspective
Welcome to the Technical Support Center. If you are quantifying This compound (3-MDA) , you are dealing with a specific set of physicochemical challenges: lipophilicity , isomerism , and ionization efficiency .
3-MDA is a branched-chain fatty acid (BCFA). Unlike standard straight-chain lipids, the methyl group at the C3 position creates steric hindrance that affects derivatization kinetics and chromatographic resolution. Most calibration failures with this analyte stem from three root causes:
-
Adsorption Loss: The molecule is "sticky," leading to non-linearity at the Lower Limit of Quantification (LLOQ).
-
Isomeric Co-elution: Inability to distinguish 3-MDA from iso- or anteiso- isomers or straight-chain Tridecanoic acid.
-
Internal Standard Mismatch: Using an IS that does not track the extraction efficiency of a branched lipid.
This guide provides self-validating protocols to isolate and fix these issues.
Module 1: The "Disappearing Low End" (Non-Linearity at LLOQ)
Symptom: Your calibration curve is linear at high concentrations (
Root Cause: Non-Specific Binding (Adsorption). 3-MDA is highly lipophilic. In aqueous solvents or low-organic mixtures, it rapidly adsorbs to the walls of untreated glass vials or standard polypropylene tips. This "wall effect" depletes the analyte from the solution before it reaches the detector.
Troubleshooting Protocol: The "Solvent & Surface" Check
Step 1: Surface Passivation
-
Do not use standard borosilicate glass for low-concentration standards (
) unless silanized. -
Action: Switch to Silanized Glass Vials or Low-Bind Polypropylene tubes.
-
Validation: Prepare the LLOQ standard in a silanized vial vs. a standard vial. Incubate for 4 hours. Inject both. If the standard vial signal is
of the silanized vial, adsorption is your culprit.
Step 2: Solvent Modification
-
Pure hexane or heptane (common in GC) is good for solubility but can drive adsorption to glass if moisture is present.
-
Action: Ensure your final solvent contains a polar modifier if using LC-MS (e.g., 70% Methanol/Isopropanol). For GC-MS, ensure the FAME (Fatty Acid Methyl Ester) derivative is in a solvent like Isooctane, which often shows better stability than Hexane.
Workflow Visualization: Adsorption Troubleshooting
Caption: Decision tree for diagnosing non-linearity caused by analyte adsorption.
Module 2: Isomer Selectivity & Peak Tailing
Symptom: The calibration curve slope changes between batches, or the 3-MDA peak has a "shoulder."
Root Cause: Co-elution of Isomers.
3-MDA (
Technical Insight: GC-MS Derivatization
Direct injection of free fatty acids leads to peak tailing due to hydrogen bonding with the column phase. You must derivatize 3-MDA to its methyl ester (3-MDA-FAME) for robust quantification.
Protocol: BF3-Methanol Derivatization (Gold Standard)
-
Dry Down: Evaporate sample to dryness under
. -
Reagent: Add
of in Methanol. -
Incubate: Heat at
for 10 minutes. (Note: BCFAs esterify slower than straight chains; do not shorten this time). -
Extract: Add
Hexane and Water. Vortex. -
Separate: Centrifuge. The upper Hexane layer contains the 3-MDA-FAME.
Column Selection Data
| Column Type | Phase | Resolution (3-MDA vs Tridecanoic) | Recommendation |
| 5% Phenyl (e.g., DB-5) | Non-polar | Poor. Peaks often overlap. | Avoid for Isomers. |
| Wax (e.g., DB-Wax) | Polyethylene Glycol | Moderate. Separation possible but bleeds at high temp. | Acceptable. |
| Cyanopropyl (e.g., CP-Sil 88) | High Polarity | Excellent. Resolves positional isomers based on dipole moments. | Recommended. |
Module 3: Internal Standard (IS) Drift
Symptom: High variability in Area Ratios (
The "Trackability" Rule
The IS must track the analyte through:
-
Extraction Recovery: Does the IS extract at the same efficiency as 3-MDA?
-
Ionization: Does the IS suffer the same suppression?
Recommended Internal Standards:
-
Best: This compound-d3 (Methyl-group deuterated). Custom synthesis often required.
-
Good: 13-Methyltetradecanoic acid (Anteiso-C15). A structural BCFA analog that is rare in biological matrices.
-
Avoid: Heptadecanoic acid (C17:0) . Often used, but its straight chain makes it stick differently to plastics and elute at a significantly different time, failing to compensate for matrix effects at the 3-MDA retention time.
Workflow Visualization: IS Selection Logic
Caption: Hierarchy of Internal Standard selection for minimizing quantification error.
Frequently Asked Questions (FAQ)
Q1: Can I analyze 3-MDA using LC-MS without derivatization? A: Yes, but with caveats. Fatty acids ionize in Negative Mode (ESI-). However, BCFAs often have poor ionization efficiency compared to straight chains. You will likely see high background noise.
-
Tip: If sensitivity is low, consider AMPP derivatization (N-(4-aminomethylphenyl)pyridinium) to introduce a permanent positive charge, allowing high-sensitivity detection in ESI+ mode [1].
Q2: My blank samples show a small peak at the 3-MDA retention time. Is it carryover? A: It could be carryover, but check your plasticware . Many industrial plastics use fatty acid derivatives (slip agents) that can leach into solvents.
-
Test: Run a "Solvent Blank" directly from the bottle. If the peak disappears, it's your pipette tips or vials. If it remains, it's the column/injector carryover.
Q3: Why is my derivatization yield low?
A: Steric hindrance. The methyl group at C3 protects the carboxyl group. Standard methylation protocols (e.g., 2 mins at room temp) work for Palmitic acid but fail for 3-MDA. You must use heat (
References
-
Li, B., et al. (2018). "Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism."[2] Journal of Inherited Metabolic Disease.
- Ran-Ressler, R. R., et al. (2012). "Branched Chain Fatty Acids in Biological Systems: Analytical Challenges and Roles." Progress in Lipid Research.
-
Lämmerhofer, M., et al. (2023).[3] "Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry." Journal of Chromatography A.
-
Zhang, S., et al. (2019). "Internal Standards in LC-MS Bioanalysis: Issues and Solutions." Bioanalysis. (Guidance on IS selection for lipophilic molecules).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting the optimal chromatography column for branched-chain fatty acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have designed this guide to provide expert, field-proven insights into selecting the optimal chromatography column for your branched-chain fatty acid (BCFA) analysis. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my BCFA analysis?
A1: The choice between GC and LC is fundamental and depends on your analytical goals, sample complexity, and available instrumentation.
-
Gas Chromatography (GC) is the traditional and most widely used technique for fatty acid analysis.[1][2] It offers high resolution and is ideal for separating complex mixtures of fatty acid methyl esters (FAMEs), including positional and geometric isomers.[3] However, GC requires a derivatization step to convert the non-volatile fatty acids into volatile FAMEs, which adds to sample preparation time.[4][5]
-
Liquid Chromatography (LC) , particularly when coupled with mass spectrometry (LC-MS), is a powerful alternative that is gaining wider acceptance.[1] Its primary advantage is the ability to analyze underivatized ("free") fatty acids, simplifying sample preparation and avoiding potential artifacts from derivatization.[6][7] LC is also well-suited for analyzing very-long-chain fatty acids (VLCFAs) and for preparative separations.[2][8]
The following diagram illustrates a high-level decision-making process.
Caption: Decision tree for selecting GC vs. LC for BCFA analysis.
Q2: I'm using GC. What is the best type of column for separating BCFA methyl esters (FAMEs)?
A2: For the GC analysis of FAMEs, particularly complex mixtures containing BCFAs and various straight-chain isomers, a highly polar stationary phase is required.[4][9]
The mechanism behind this choice lies in the interaction between the stationary phase and the FAMEs. Highly polar columns, typically containing high percentages of cyanopropyl groups, provide unique selectivity for separating FAMEs based on:
-
Degree of unsaturation: More double bonds lead to stronger interactions and longer retention.
-
Geometric isomerism (cis/trans): The rigid structure of trans isomers allows them to elute earlier than their cis counterparts on these columns.[3]
-
Positional isomerism: The location of double bonds and branch points along the fatty acid chain.
Columns with biscyanopropyl polysiloxane or similar chemistries are the industry standard. Long columns (e.g., 60 m to 100 m) are often used to achieve the necessary resolution for complex samples.[4][10]
| Column Type | Stationary Phase Chemistry | Key Features | Common Applications | Example Products |
| Highly Polar | High Cyanopropyl Content (e.g., biscyanopropyl polysiloxane) | Excellent selectivity for cis/trans isomers. Resolves positional isomers. | Detailed analysis of food lipids, microbial samples, nutritional supplements. Required by AOAC, AOCS, IOC methods. | Phenomenex Zebron ZB-FAME[9][11][12], Agilent HP-88[3][4], Supelco SP-2560[4] |
| Intermediate Polar | Polyethylene Glycol (PEG) | Good for general FAME profiles (C4-C24). Separates by carbon number and unsaturation. | Routine analysis, quality control of less complex samples. Does not separate cis/trans isomers well.[3] | Agilent DB-FATWAX or J&W DB-Wax[3][13], Supelco NUKOL[6] |
| Non-Polar | 5% Phenyl Polysiloxane | Primarily used for GC-MS due to low bleed characteristics. | GC-MS confirmation, analysis of less complex mixtures where isomer separation is not critical. | Agilent J&W DB-5ms[14] |
Q3: I prefer LC to avoid derivatization. What column should I choose for free BCFAs?
A3: For underivatized BCFAs, Reversed-Phase (RP) HPLC/UHPLC is the most common approach. The separation is primarily driven by the hydrophobicity of the fatty acid chain.
-
C18 Columns: These are the workhorse columns for fatty acid analysis. Longer carbon chains and saturated chains are retained longer. A study comparing seven different UHPLC columns found that a C18 column was preferred for long-chain BCFA isomers.[2][15] The Waters ACQUITY CSH C18 and Atlantis Premier BEH C18 AX are examples of modern columns used for this purpose.[15]
-
C30 and Phenyl Columns: For certain applications, other stationary phases can provide alternative selectivity. C30 columns can be effective for separating long-chain BCFAs.[16] Phenyl-bonded phases separate free fatty acids based on carbon chain length and degree of saturation.
-
Chiral Columns: If your goal is to separate BCFA enantiomers (e.g., S-anteiso vs. R-anteiso), a chiral stationary phase is necessary. Alternatively, you can label the BCFAs with a chiral fluorescent tag and separate the resulting diastereomers on a standard C18 column.[16][17][18] A study found that a Chiralpak IG-U column was highly effective for separating short- and medium-chain BCFA isomers.[2][15]
Troubleshooting Guides
Problem 1: My BCFA peaks are co-eluting with straight-chain fatty acids in my GC analysis.
This is a classic challenge in BCFA analysis, as a branched C17:0 can have a similar boiling point to a straight-chain C16:0.[1][19]
Possible Causes & Step-by-Step Solutions:
-
Suboptimal Stationary Phase: Your column may not have sufficient polarity to resolve the structural isomers.
-
Solution: Switch to a highly polar, high-cyanopropyl stationary phase specifically designed for FAME analysis, such as a Phenomenex ZB-FAME or Agilent HP-88 column.[4][11][12] These columns provide superior selectivity based on molecular shape, which is crucial for separating branched from straight chains.
-
-
Inefficient Temperature Program: A fast temperature ramp can cause compounds with similar boiling points to move through the column too quickly, preventing separation.
-
Solution: Optimize your oven temperature program. Start with a lower initial temperature and reduce the ramp rate (e.g., from 5 °C/min to 2 °C/min). This gives the analytes more time to interact with the stationary phase, improving resolution.[20]
-
-
Column is Too Short: Insufficient column length means less theoretical plates and lower overall resolving power.
The following diagram outlines a logical workflow for troubleshooting this issue.
Caption: Troubleshooting workflow for BCFA and SCFA co-elution in GC.
Problem 2: I'm seeing broad or tailing peaks for my fatty acids.
Peak asymmetry can indicate a number of issues, from analyte-surface interactions to problems with the chromatographic method itself.
Possible Causes & Step-by-Step Solutions:
-
Incomplete Derivatization (GC): If you are analyzing FAMEs, residual free fatty acids are highly polar and will interact strongly with active sites in the GC system, causing severe peak tailing.
-
Solution: Review your derivatization protocol. Ensure reagents like boron trifluoride-methanol (BF3-Methanol) are fresh and not exposed to moisture.[5] Confirm that the reaction time and temperature are sufficient for complete conversion.[21] Running a blank can help rule out system contamination.[20]
-
-
Active Sites in the System (GC/LC): Free carboxyl groups can interact with active sites in the GC inlet liner, column, or LC flow path.
-
Solution (GC): Use a fresh, deactivated inlet liner. If tailing persists, you may need to trim the first 10-20 cm from the front of the column to remove accumulated non-volatile residues.[22] For direct analysis of free fatty acids, use a specialized acid-modified column like a Supelco NUKOL™ (a bonded, acid-modified PEG phase) or an Agilent CP-FFAP, which are designed to minimize these interactions.[6][23]
-
Solution (LC): For free fatty acids, ensure the mobile phase is acidified (e.g., with 0.1% formic acid). This suppresses the ionization of the carboxylic acid group, reducing peak tailing and improving retention on a reversed-phase column.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.
-
Solution: Prepare a dilution series of your sample and inject progressively lower concentrations. If peak shape improves at lower concentrations, you are likely overloading the column. Adjust your sample concentration or injection volume accordingly.
-
Problem 3: I can't resolve my iso and anteiso BCFA isomers.
These structural isomers are very similar and require a highly efficient separation system.
Possible Causes & Step-by-Step Solutions:
-
Insufficient Column Efficiency (GC/LC): The column may not have enough resolving power.
-
Solution (GC): As with co-elution, ensure you are using a long, highly polar cyanopropyl column. The unique selectivity of these phases is critical for differentiating the subtle structural differences between iso and anteiso isomers.
-
Solution (LC): A high-efficiency UHPLC column with small particles (e.g., sub-2 µm) will provide sharper peaks and better resolution. A study demonstrated that a Chiralpak IG-U column showed excellent selectivity for short- to medium-chain iso and anteiso isomers, while a C18 was better for longer chains.[2][15][24]
-
-
Suboptimal Mobile Phase or Temperature (LC/GC):
-
Solution (GC): Fine-tune the temperature program. A very slow ramp rate through the elution range of your target BCFAs is often necessary.
-
Solution (LC): Optimize the mobile phase gradient. A shallower gradient provides better resolution. Also, consider adjusting the column temperature; sometimes, running at a lower temperature can enhance selectivity for isomers.[16][17]
-
-
Mass Spectrometry as a Solution: If chromatographic resolution is unattainable, mass spectrometry can help.
References
-
Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry - ACS Publications. Available from: [Link]
-
Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Journal of Chemical Ecology. Available from: [Link]
-
Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Bioscience, Biotechnology, and Biochemistry. Available from: [Link]
-
Zebron ZB-FAME Gas Chromatography (GC) Columns. Phenomenex. Available from: [Link]
-
Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Springer Nature Experiments. Available from: [Link]
-
Free Fatty Acid HP Column. Waters Corporation. Available from: [Link]
-
The Fast FAME GC Column. Phenomenex. Available from: [Link]
-
Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries. PMC. Available from: [Link]
-
New Zebron GC Columns for FAME Analysis in Food. Technology Networks. Available from: [Link]
-
Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Oxford Academic. Available from: [Link]
-
Zebron ZB-FAME, GC Cap. Column 100m x 0.25mm x 0.2um, Ea. Phenomenex. Available from: [Link]
-
Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. Available from: [Link]
-
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. Available from: [Link]
-
Which Column Is Best for Fatty Acid Analysis by GC? Mtoz Biolabs. Available from: [Link]
-
The Chromatographic Resolution of Chiral Lipids. AOCS. Available from: [Link]
-
Separation of Free Fatty Acids by Mixed-Mode Anion Exchange Chromatography. Waters Corporation. Available from: [Link]
-
Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Agilent. Available from: [Link]
-
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. ResearchGate. Available from: [Link]
-
Analysis of free fatty acids, C2-C4. Agilent. Available from: [Link]
-
What Column do I Need for Gas Chromatographic Analysis of Fatty Acids? AOCS. Available from: [Link]
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. Available from: [Link]
-
Fast and Simple Free Fatty Acids Analysis Using UPC2/MS. Waters Corporation. Available from: [Link]
-
What is a good column choice for analysis of underivatized free fatty acids? Waters Corporation. Available from: [Link]
-
Column Selection for the Analysis of Fatty Acid Methyl Esters. Agilent. Available from: [Link]
-
Determination of red blood cell fatty acid profiles in clinical research. Agilent. Available from: [Link]
-
Waters HPLC Columns. Analytics-Shop. Available from: [Link]
-
The Evaluation of Different Derivatization Methods for the Analysis of Fatty Acids by Gas Chromatography. Bandersnatch. Available from: [Link]
-
GC Derivatization. University of Colorado Boulder. Available from: [Link]
-
Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. PMC. Available from: [Link]
-
Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Lipid Research. Available from: [Link]
-
Fatty Acid Derivatization. Cyberlipid. Available from: [Link]
-
Co-Elution: The Achilles' Heel of Chromatography. Axion Labs. Available from: [Link]
-
Analyze Dietary Fatty Acids, Sterols, and Lignans with an Agilent J&W DB-5ms UI Column. Grupo Biomaster. Available from: [Link]
-
Fatty Acid Analysis by HPLC. Nacalai Tesque. Available from: [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]
-
GC MS Detection of Scfa Agilent. Scribd. Available from: [Link]
-
Analysis of fatty acids by column liquid chromatography. ResearchGate. Available from: [Link]
-
Peak Fronting (Co elution) Troubleshooting. Chromatography Forum. Available from: [Link]
-
Troubleshooting GC peak shapes. Element Lab Solutions. Available from: [Link]
Sources
- 1. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. bandersnatch.ca [bandersnatch.ca]
- 6. 游离脂肪酸GC分析 [sigmaaldrich.com]
- 7. waters.com [waters.com]
- 8. jsbms.jp [jsbms.jp]
- 9. gcms.cz [gcms.cz]
- 10. aocs.org [aocs.org]
- 11. Zebron ZB-FAME Gas Chromatography (GC) Columns: Phenomenex [phenomenex.com]
- 12. technologynetworks.com [technologynetworks.com]
- 13. agilent.com [agilent.com]
- 14. grupobiomaster.com [grupobiomaster.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. academic.oup.com [academic.oup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. agilent.com [agilent.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
validating 3-Methyldodecanoic acid as a clinical biomarker
Topic: Validating 3-Methyldodecanoic Acid (3-MDA) as a Clinical Biomarker Context: Emerging Microbial Metabolite / Quorum Sensing Indicator
Executive Summary: The Case for this compound
This compound (3-MDA) represents a class of branched-chain fatty acids (BCFAs) increasingly recognized as high-value targets in clinical metabolomics. While historically overshadowed by straight-chain analogs, 3-MDA is gaining traction as a specific indicator of bacterial quorum sensing (Diffusible Signal Factor family) and specific fatty acid oxidation defects .
Unlike genomic markers (PCR) which detect the presence of an organism (dead or alive), or culture methods which measure viability, 3-MDA serves as a functional biomarker . Its presence in biofluids (sputum, plasma) correlates with active bacterial metabolic signaling, specifically in opportunistic pathogens like Stenotrophomonas maltophilia or specific metabolic dysregulations in mammalian hosts.
This guide outlines the validation framework for 3-MDA, contrasting it with traditional clinical standards and detailing the rigorous mass spectrometry workflows required for its quantification.
Part 1: Comparative Analysis
The following table contrasts 3-MDA quantification against the current "Gold Standards" for bacterial load monitoring and metabolic profiling.
Table 1: Performance Comparison of Diagnostic Modalities
| Feature | 3-MDA Quantitation (GC-MS) | qPCR (Genomic) | Bacterial Culture (Phenotypic) |
| Primary Target | Active Metabolic Signal (Metabolite) | DNA (Gene Copy Number) | Viable Colony Forming Units (CFU) |
| Clinical Insight | Indicates active signaling/biofilm readiness | Indicates presence (cannot distinguish live/dead) | Indicates viability and drug susceptibility |
| Sensitivity | High (nM range with SIM mode) | Very High (copies/mL) | Low to Medium (Time-dependent) |
| Turnaround | 4–6 Hours | 2–4 Hours | 24–72 Hours |
| Specificity | High (if isomers are resolved) | High (Sequence specific) | High (Morphology/Biochemical) |
| Cost | High (Requires Mass Spec) | Medium | Low |
| Key Limitation | Requires rigorous isomer separation | False positives from dead bacteria | "Viable but non-culturable" (VBNC) states |
Part 2: Technical Validation Framework
To validate 3-MDA as a clinical biomarker, the analytical method must overcome its primary chemical challenge: Isomeric Interference . 3-MDA (C13 branched) has the same molecular weight as Tridecanoic acid (C13 straight) and other methyl-branched isomers.
The Causality of Choice: GC-MS over LC-MS
While LC-MS/MS is faster, Gas Chromatography-Mass Spectrometry (GC-MS) is the superior choice for validating 3-MDA.
-
Reasoning: Fatty acids are difficult to fragment uniquely in LC-MS/MS. GC-MS, combined with Electron Impact (EI) ionization, provides distinct fragmentation patterns for branched vs. straight chains. Furthermore, the chromatographic resolution of GC capillary columns (e.g., CP-Sil 88 or DB-FATWAX) allows for the physical separation of the 3-methyl isomer from the 2-methyl or straight-chain variants.
Self-Validating Protocol Design
A robust protocol must include an Internal Standard (ISTD) that mimics the analyte's extraction behavior but is spectrally distinct.
-
Recommended ISTD: This compound-d3 (Deuterated) or 13-Methyltetradecanoic acid (if deuterated is unavailable).
-
Why? This corrects for extraction efficiency losses and injection variability, ensuring the data is self-validating.
Part 3: Experimental Protocols
Workflow: Extraction and Derivatization of 3-MDA from Plasma/Sputum
Objective: Isolate free fatty acids, convert them to Fatty Acid Methyl Esters (FAMEs) for volatility, and quantify via GC-MS.
Reagents:
-
Internal Standard (10 µM in Methanol)
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v)
-
Derivatization Agent: 14% Boron Trifluoride (
) in Methanol -
Neutralization: Saturated Sodium Chloride (NaCl)
-
Final Solvent: Hexane (HPLC Grade)
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquot 100 µL of patient plasma/sputum into a glass centrifuge tube.
-
CRITICAL: Add 10 µL of Internal Standard immediately. Vortex for 10s. This locks in the quantitation baseline before any loss occurs.
-
-
Lipid Extraction (Folch Method Modified):
-
Add 1.5 mL Chloroform:Methanol (2:1). Vortex vigorously for 1 min.
-
Centrifuge at 3,000 x g for 5 mins to separate phases.
-
Transfer the lower organic phase (containing lipids) to a clean glass vial.
-
Evaporate to dryness under a gentle stream of Nitrogen (
) gas at 40°C.
-
-
Derivatization (FAME Synthesis):
-
Reconstitute dried residue in 0.5 mL of 14%
-Methanol. -
Incubate at 60°C for 30 minutes in a capped vial.
-
Mechanism: The Lewis acid (
) catalyzes the esterification of the carboxylic acid head group, rendering the 3-MDA volatile.
-
-
Liquid-Liquid Extraction of FAMEs:
-
Cool to room temperature.
-
Add 1 mL Hexane and 1 mL Saturated NaCl. Vortex for 30s.
-
Centrifuge at 1,000 x g for 2 mins.
-
Transfer the top Hexane layer (containing 3-MDA-Methyl Ester) to a GC autosampler vial.
-
-
GC-MS Analysis:
-
Column: DB-23 or HP-88 (High polarity for isomer separation).
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 50°C (1 min)
10°C/min to 180°C 2°C/min to 220°C. -
Detection: SIM Mode (Selected Ion Monitoring). Monitor characteristic McLafferty rearrangement ions specific to 3-methyl esters (m/z 74, 87, and molecular ion).
-
Part 4: Visualization of the Validation Logic
The following diagram illustrates the decision matrix for validating 3-MDA, highlighting the critical check-points that distinguish it from non-specific markers.
Figure 1: Critical Path for Analytical Validation of this compound.
Part 5: Mechanistic Pathway (Signaling)
Understanding why 3-MDA is present is crucial for clinical interpretation. In bacterial contexts (e.g., Stenotrophomonas), it functions within the Diffusible Signal Factor (DSF) system.[1][2][3]
Figure 2: The Biological Origin of 3-MDA in Bacterial Quorum Sensing.
References
-
Deng, Y., et al. (2011). Diffusible Signal Factor (DSF) Quorum Sensing Signal and Structurally Related Molecules.Annual Review of Microbiology .
-
Ryan, R. P., & Dow, J. M. (2008). Diffusible Signal Factor-Dependent Quorum Sensing in Pathogenic Bacteria and Its Exploitation for Disease Control.Journal of Bacteriology .
-
Yuzyuk, T. N., et al. (2022). Quantitation of Fatty Acids in Serum/Plasma and Red Blood Cells by Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry.[4]Methods in Molecular Biology .
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation.U.S. Food and Drug Administration .
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Diffusible signal factor (DSF) quorum sensing signal and structurally related molecules enhance the antimicrobial efficacy of antibiotics against some bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Fatty Acids in Serum/Plasma and Red Blood Cells by Gas Chromatography-Negative Chemical Ionization-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Technical Guide: 3-Methyldodecanoic Acid vs. Straight-Chain Fatty Acids (SCFAs)
Executive Summary
In lipid-based drug delivery and membrane biophysics, straight-chain fatty acids (SCFAs) like Dodecanoic acid (Lauric acid) are the industry standard for permeation enhancement and surfactant properties. However, their tendency to crystallize and undergo rapid
3-Methyldodecanoic acid (3-MDA) represents a critical structural modification. By introducing a methyl group at the
Physicochemical Profile: The "Methyl Wedge" Effect
The fundamental difference lies in molecular packing. Lauric acid molecules align into tight, crystalline lattices (Van der Waals forces). The C3-methyl group in 3-MDA disrupts this packing, significantly altering phase transition behaviors.
Table 1: Comparative Physicochemical Properties
| Property | Dodecanoic Acid (Lauric Acid) | This compound (3-MDA) | Implications for Formulation |
| Structure | Linear ( | Branched ( | 3-MDA has a larger cross-sectional area. |
| Melting Point | ~43.2°C | < 25°C (Liquid/Semi-solid)* | 3-MDA remains fluid at body temp; easier cold-processing. |
| LogP (Lipophilicity) | ~4.6 | ~5.0 | 3-MDA has slightly higher membrane affinity. |
| CMC (Critical Micelle Conc.) | ~8.7 mM | ~10–12 mM (Estimated) | Branching generally increases CMC, improving monomer stability. |
| Membrane Phase | Gel / Ordered ( | Liquid Disordered ( | 3-MDA prevents rigid gel formation in liposomes. |
*Note: Branching typically depresses melting points by 20–40°C compared to straight-chain isomers due to the disruption of crystal lattice energy.
Membrane Biophysics: Fluidity Modulation
Mechanism of Action
In phospholipid bilayers, Lauric acid inserts between tails, often rigidifying the membrane at high concentrations by filling voids. In contrast, 3-MDA acts as a fluidity enhancer . The methyl group at C3 creates a "kink" similar to a cis-double bond (found in oleic acid) but without the risk of oxidative degradation (lipid peroxidation) associated with unsaturated fats.
This "Methyl Wedge" increases the free volume within the acyl chain region, lowering the main phase transition temperature (
Visualization: Bilayer Perturbation
The following diagram illustrates how 3-MDA disrupts the ordered packing of a phospholipid bilayer compared to Lauric Acid.
Caption: Figure 1. Comparative impact on membrane dynamics. 3-MDA introduces steric clashes that increase free volume, enhancing permeability.
Metabolic Stability: The Beta-Oxidation Blockade
For drug development, the metabolic fate of the lipid excipient is crucial. Straight-chain fatty acids are rapidly consumed by mitochondrial
The Mechanism
Standard
-
Lauric Acid: Proceeds smoothly through the spiral, losing 2 carbons per cycle.
-
3-MDA: The methyl group is located at the
-carbon (C3).-
Steric Hindrance: The initial dehydrogenation (by Acyl-CoA Dehydrogenase) is hindered because the enzyme active site is optimized for linear chains.
-
Chemical Block: Even if dehydrogenation occurs, the subsequent hydration and oxidation steps are chemically difficult or impossible at a tertiary carbon center without specialized isomerases or
-oxidation pathways (typically found in peroxisomes, not mitochondria).
-
This results in a significantly extended half-life for 3-MDA in biological systems, making it superior for long-circulating liposomes or sustained-release depots.
Caption: Figure 2. Metabolic fate comparison. The C3-methyl group of 3-MDA inhibits standard mitochondrial beta-oxidation, leading to delayed clearance.
Experimental Protocols
To validate these properties in your own lab, use the following self-validating protocols.
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Behavior
Objective: Quantify the fluidizing effect of 3-MDA on DPPC membranes.
-
Preparation:
-
Prepare Multilamellar Vesicles (MLVs) of DPPC (Dipalmitoylphosphatidylcholine).
-
Control: Pure DPPC.
-
Test A: DPPC + 10 mol% Lauric Acid.
-
Test B: DPPC + 10 mol% 3-MDA.
-
Hydrate in PBS buffer (pH 7.4) above the transition temp (50°C) for 1 hour.
-
-
DSC Run:
-
Scan rate: 1°C/min.
-
Range: 20°C to 60°C.
-
-
Analysis:
-
Measure the Main Transition Temperature (
) and Enthalpy ( ). -
Validation Criteria: Pure DPPC should show a sharp peak at ~41°C.
-
Expected Result: Lauric acid will broaden the peak slightly but may maintain
near 41°C (or shift slightly up/down depending on concentration). 3-MDA should significantly depress (e.g., to <35°C) and broaden the transition width , indicating high membrane disorder.
-
Protocol B: In Vitro Metabolic Stability (Microsomal Stability)
Objective: Compare degradation rates.
-
System: Rat Liver Microsomes (RLM) or S9 fraction.
-
Incubation:
-
Substrate concentration: 1
M (Lauric Acid vs. 3-MDA). -
Cofactors: NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min at 37°C.
-
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., D3-Lauric Acid).
-
Detection: LC-MS/MS (Negative mode ESI).
-
Calculation: Plot ln(concentration) vs. time to determine
(elimination rate constant) and .-
Validation: Positive control (Testosterone) must show high clearance.
-
Expected Result: Lauric acid
< 20 min. 3-MDA > 60 min.
-
References
-
Kates, M., et al. (2019). "Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes."[1][2] The Journal of Physical Chemistry B. [Link]
-
Schulz, H. (2023). "Fatty Acid Oxidation."[3][4] StatPearls [Internet]. NCBI Bookshelf. [Link]
-
Wikipedia Contributors. (2024). "Membrane fluidity and Fatty Acid Composition."[2][5][6][7] Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (2024). "Lauric Acid: Chemical and Physical Properties." National Library of Medicine. [Link]
-
Zhu, K., et al. (2021). "Decanoic Acid Reduces Oxidative Stress Levels in Neuroblastoma Cells."[8] Scientific Reports. [Link]
Sources
- 1. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aocs.org [aocs.org]
- 4. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. revisiondojo.com [revisiondojo.com]
- 6. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 7. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 8. The medium-chain fatty acid decanoic acid reduces oxidative stress levels in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Guide to 3-Methyldodecanoic Acid Analysis: Reference Materials & Validation Protocols
Executive Summary
3-Methyldodecanoic acid (C13H26O2) is a specific branched-chain fatty acid (BCFA) often investigated in microbial signaling (quorum sensing), uropygial secretions, and specific lipid biomarkers.[1] Unlike its widely available isomers—11-methyldodecanoic acid (iso-C13) and 10-methyldodecanoic acid (anteiso-C13)—the 3-methyl isomer is a "unicorn" in the commercial reference material market.[1]
This guide addresses the critical gap in sourcing: Certified Reference Materials (CRMs) for this compound are currently non-existent in standard catalogs. Researchers must rely on high-purity research-grade standards or custom synthesis.[1] This guide provides a validated framework for sourcing these materials, distinguishing them from common isomers, and rigorously validating their identity using GC-MS.
Comparative Analysis of Reference Materials
Because a direct ISO 17034 CRM is unavailable, you must choose between Custom Synthesis (the target analyte) and Surrogate Isomers (for retention time mapping).[1]
Table 1: Reference Material Grade Comparison
| Feature | Research Grade (Custom/Fine Chem) | Surrogate Standards (Iso/Anteiso) | Technical Grade (Reagent) |
| Primary Use | Quantification & ID of Target | Retention Index (RI) Mapping | Qualitative screening only |
| Target Analyte | This compound | 10- or 11-Methyldodecanoic acid | Mixed isomers / Dodecanoic acid |
| Purity | Typically >95% (NMR/GC validated) | >98% (Often Certified) | ~90-95% |
| Traceability | Vendor COA only (No ISO 17034) | Often ISO 17034 / 17025 | None |
| Key Vendors | BOC Sciences, Synquest, Custom Houses | Larodan , Cayman Chemical , Sigma | General Chemical Suppliers |
| Cost | High ( | Moderate ( | Low ($) |
Table 2: Vendor & Product Landscape (Isomer Specificity)
| Vendor | Product Availability | Application Note |
| Larodan | 10-Methyl & 11-Methyldodecanoic Acid | Best for Proxies. Use these to establish "Iso" and "Anteiso" retention times to confirm your 3-methyl peak is distinct.[1] |
| Cayman Chemical | 10-Methyldodecanoic Acid , 3-Hydroxydodecanoic Acid | Warning: Do not confuse 3-Methyl with 3-Hydroxy (common endotoxin marker).[1] Cayman is excellent for lipid standards but lacks the 3-Me isomer.[1] |
| BOC Sciences | This compound (Catalog # 60308-82-9) | Primary Source. Likely requires inquiry/custom synthesis lead time.[1] Not a CRM; requires in-house validation.[1] |
| Sigma-Aldrich | Dodecanoic Acid (Linear C12) | Internal Standard Base. Use linear C12 and C13 to calculate Equivalent Chain Length (ECL).[1] |
Technical Deep Dive: The Isomer Challenge
The primary analytical risk is misidentifying the 3-methyl isomer as the 10- or 11-methyl isomer. These compounds have identical molecular weights (MW 214) and very similar mass spectra.[1]
Chromatographic Resolution Logic
Separation requires a highly polar capillary column.[1] Non-polar columns (like DB-5) often co-elute methyl isomers.[1]
-
Recommended Phase: Biscyanopropyl polysiloxane (e.g., CP-Sil 88 , SP-2560 , or BPX70 ).[1]
-
Mechanism: These phases interact strongly with the dipole of the ester linkage and the steric bulk of the methyl branch.
-
Elution Order (Typical on Polar Columns):
Visualizing the Decision Process
Figure 1: Strategic decision tree for sourcing and validating rare fatty acid isomers.
Experimental Protocol: Self-Validating Analysis
This protocol uses Fatty Acid Methyl Ester (FAME) derivatization.[1] Free fatty acids tail badly on GC; methylation is mandatory.[1]
Reagents
-
Derivatizing Agent: 14% Boron Trifluoride (BF3) in Methanol (Sigma).[1]
-
Extraction Solvent: Hexane (HPLC Grade).[1]
-
Internal Standard: Methyl Undecanoate (C11:0) or deuterated Lauric Acid (d23-C12:0) from Cayman Chemical.[1][3]
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1-5 mg of lipid sample (or standard) in 0.5 mL Hexane.[1]
-
Add 50 µg of Internal Standard.
-
-
Derivatization (Methylation):
-
Add 1 mL 14% BF3-Methanol .
-
Incubate at 60°C for 30 minutes in a sealed glass vial (Teflon-lined cap).
-
Why: Acid-catalyzed esterification is robust for saturated fatty acids.[1]
-
-
Extraction:
-
GC-MS Analysis:
Validation Logic (The "Trust" Pillar)
To confirm you have this compound and not an isomer:
-
Calculate Equivalent Chain Length (ECL): Run straight-chain C12 (Lauric) and C13 (Tridecanoic) FAMEs.
-
Mass Spectral Check: Look for the McLafferty Rearrangement .
-
Unbranched FAMEs have a base peak at m/z 74 .[1]
-
3-Methyl FAMEs often show a suppressed m/z 74 or distinctive fragments at m/z 87 or m/z 101 due to the branch influencing the gamma-hydrogen transfer.
-
Figure 2: Analytical workflow for distinguishing fatty acid methyl ester isomers.
References
-
Larodan . 10-Methyldodecanoic acid & 11-Methyldodecanoic acid Product Pages. Retrieved from [1]
-
Cayman Chemical . 10-methyl Dodecanoic Acid Product Information. Retrieved from [1]
-
The Good Scents Company . 3-Methyldecanoic Acid (Analog) & Supplier Information. Retrieved from [1]
-
Restek Corporation . High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [1]
-
National Institutes of Health (NIH) .[1] Determination of fatty acid methyl esters by GC-triple quadrupole MS. Bioanalysis (2013).[1][4] Retrieved from
Sources
3-Methyldodecanoic Acid: A Proximal-Branched Lipid for Membrane Modulation and Drug Delivery
The following guide provides an in-depth technical analysis of 3-Methyldodecanoic Acid (3-MDA) , positioning it within the broader landscape of microbial lipids and drug delivery systems.
Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals.
Executive Summary & Scientific Context
This compound (3-MDA) is a chiral, branched-chain fatty acid (BCFA) characterized by a methyl group at the C-3 position, proximal to the carboxyl headgroup. Unlike the ubiquitous iso- and anteiso- fatty acids found in bacterial membranes (which possess distal branching), 3-MDA exerts its biophysical effects at the lipid-water interface .
While naturally occurring in specific marine reservoirs (e.g., sperm whale blubber) and as a biosynthetic intermediate in actinobacteria (e.g., Streptomyces, Cylindrospermum), its primary value in modern research lies in drug delivery and lipopeptide engineering . The C-3 methyl group introduces steric hindrance that can protect adjacent ester bonds from enzymatic hydrolysis, making it a critical synthon for stable lipopeptide drugs (e.g., Fellutamide analogs).
Comparative Analysis: 3-MDA vs. Conventional Microbial Lipids
The following analysis contrasts 3-MDA with its straight-chain counterpart (Lauric acid) and the common bacterial distal-branched lipids (Iso-C12).
Table 1: Physicochemical & Functional Comparison
| Feature | This compound (3-MDA) | Lauric Acid (C12:0) | Iso-Dodecanoic Acid (Iso-C12) |
| Branch Position | Proximal (C-3) | None (Straight) | Distal (Penultimate Carbon) |
| Membrane Impact Zone | Interfacial Region (Headgroup) | None (High Packing) | Hydrophobic Core (Tail) |
| Phase Transition ( | Low (High Fluidity) | High ( | Moderate |
| Enzymatic Stability | High (Steric shield near ester) | Low (Rapid | Moderate |
| Biological Role | Secondary Metabolite / Signal | Energy Storage / Structural | Membrane Fluidity Adapter |
| Key Application | Peptidomimetic Drugs / Liposomes | Surfactants / Nutrition | Bacterial Identification |
Mechanistic Insight: The "Proximal Kink" Effect
-
Straight-Chain (Lauric Acid): Packs tightly via Van der Waals forces, creating rigid gel-phase membranes.
-
Distal-Branching (Iso-C12): The terminal methyl group disrupts the hydrophobic core, increasing fluidity in the deep bilayer but leaving the headgroup packing relatively ordered.
-
Proximal-Branching (3-MDA): The C-3 methyl group creates a "kink" immediately adjacent to the polar head. This disrupts the hydrogen bonding network at the membrane surface and increases interfacial fluidity . Crucially, this steric bulk hinders the approach of lipases or esterases, conferring metabolic stability to drugs conjugated to this lipid.
Experimental Protocols
Protocol A: Chemical Synthesis of this compound
Rationale: Isolation from natural sources is inefficient. The Meldrum's Acid pathway allows for scalable, high-purity synthesis suitable for drug conjugation.
Reagents: Decanoic acid, Meldrum's acid, Pyridine, Dichloromethane (DCM), Sodium Borohydride (
Workflow:
-
Acylation: Activate Decanoic acid (C10) and couple with Meldrum's acid in DCM/Pyridine at 0°C.
-
Mechanism:[1] Formation of an acyl-Meldrum's acid intermediate.
-
-
Methylation & Decarboxylation: React the intermediate with methanol under reflux.
-
Result: This yields the
-keto ester.
-
-
Reduction: Reduce the
-keto group using in Methanol.-
Note: This step creates the hydroxyl intermediate (3-hydroxydodecanoic acid).
-
-
Dehydration & Hydrogenation: (Optional for saturated product) Dehydrate to the enoate and hydrogenate, or use direct alkylation methods if strictly methyl-branched (non-hydroxy) is desired. Correction: For strict 3-methyl (non-hydroxy), use conjugate addition of methyl cuprate to the unsaturated ester or alkylation of the enolate.
Protocol B: Membrane Fluidity Assessment (Fluorescence Anisotropy)
Rationale: To distinguish the interfacial effect of 3-MDA, use TMA-DPH (anchored at interface) vs. DPH (deep core).
-
Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) containing DPPC doped with 10 mol% of 3-MDA, Lauric Acid, or Iso-C12.
-
Labeling: Incubate LUVs with TMA-DPH (1:500 dye:lipid ratio) for 30 mins.
-
Measurement: Measure fluorescence anisotropy (
) at 25°C and 45°C.-
Excitation: 355 nm | Emission: 430 nm.
-
-
Interpretation:
-
Lower
value = Higher fluidity. -
Success Criteria: 3-MDA should show significantly lower
with TMA-DPH (interface probe) compared to Iso-C12, validating its proximal disruption mechanism.
-
Visualizations (Graphviz/DOT)
Diagram 1: Biosynthetic Logic & Drug Application
This diagram illustrates the flow from synthesis to application, highlighting the steric shielding mechanism.
Caption: Synthesis pathway of 3-MDA and its dual mechanism: increasing interfacial membrane fluidity and providing steric protection against enzymatic hydrolysis in drug conjugates.
Diagram 2: Membrane Insertion Model (Proximal vs. Distal)
Comparing how the position of the methyl group affects lipid packing.
Caption: Structural impact comparison. 3-MDA introduces a 'kink' near the headgroup (C3), disrupting the membrane interface, whereas Iso-C12 primarily disrupts the hydrophobic core.
References
-
Fellutamide Synthesis & 3-Hydroxydodecanoic Acid
-
Branched Chain Fatty Acids in Membranes
- Title: Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes.
- Source: PubMed / NIH.
- Context: Establishes the baseline physics of how methyl branching affects membrane order parameters.
-
URL:[Link]
-
Marine Occurrence (Sperm Whale)
-
Refsum Disease & Alpha-Oxidation
-
Biosynthetic Assembly Lines
Sources
method comparison for the profiling of serum fatty acids
Executive Summary
For drug development professionals and metabolic researchers, the choice between Gas Chromatography (GC) and Liquid Chromatography (LC) for serum fatty acid (FA) profiling is not merely a preference—it is a decision dictated by the biological question.
-
Select GC-FID/MS if your primary goal is a comprehensive Total Fatty Acid profile (esterified + free) where structural resolution of isomers (e.g., cis vs. trans, n-3 vs. n-6) is critical. It remains the gold standard for nutritional and structural lipidomics.
-
Select LC-MS/MS if your focus is on Free Fatty Acids (FFA) acting as signaling metabolites, or if you require high-throughput screening of trace-level biomarkers where isomer separation is secondary to sensitivity and speed.
Part 1: The Analytical Landscape
Serum is a complex matrix where 95% of fatty acids are esterified in triglycerides (TG), cholesteryl esters (CE), and phospholipids (PL). Only ~5% exist as Free Fatty Acids (FFA).[1]
-
The Challenge: Differentiating between the "pool" of fatty acids (Total FA) available for membrane architecture versus the circulating bioactive lipids (Free FA).
-
The Matrix: High protein content (albumin) requires rigorous precipitation or extraction to prevent column fouling.
Decision Matrix: Pathway to Method Selection
Figure 1: Decision matrix for selecting the optimal analytical platform based on biological requirements.
Part 2: Method A — GC-FID/MS (The Gold Standard)
Gas Chromatography coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is the historical and practical authority for fatty acid profiling.
Mechanism of Action
Fatty acids are non-volatile and polar.[2] To be analyzed by GC, they must be derivatized into Fatty Acid Methyl Esters (FAMEs) .[3][4][5] This reduces polarity and increases volatility.
-
Separation: Relies on boiling point and degree of unsaturation. Highly polar cyanopropyl columns (e.g., SP-2560, HP-88) are required to separate cis and trans isomers.
-
Detection: FID is carbon-counting and provides a linear response proportional to mass, making it robust for quantitation without individual standards for every single isomer.
Advantages[1][7][8][9]
-
Isomer Resolution: Unmatched ability to separate geometric isomers (e.g., Oleic acid C18:1 cis-9 from Elaidic acid C18:1 trans-9).
-
Library Matching: EI-MS fragmentation patterns are standardized (NIST libraries).
-
Cost: Significantly lower instrument and consumable costs compared to LC-MS/MS.
Limitations
-
Sample Prep: Labor-intensive.[6] Requires hydrolysis (to free esterified FAs) and methylation.
-
Thermal Instability: PUFAs (Polyunsaturated Fatty Acids) can degrade at high injector temperatures if not carefully managed.
Part 3: Method B — LC-MS/MS (The Modern Contender)
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for targeted metabolomics of Free Fatty Acids .
Mechanism of Action
Utilizes Electrospray Ionization (ESI), typically in negative mode (ESI-).
-
Separation: Reversed-phase (C18) columns separate based on chain length and hydrophobicity.
-
Detection: Triple Quadrupole (QqQ) via Multiple Reaction Monitoring (MRM) filters specific precursor-to-product ion transitions.
Advantages[1][7][8][9]
-
Sensitivity: Can detect femtomole levels of free fatty acids, essential for signaling lipids (eicosanoids, docosanoids).
-
Throughput: Run times can be <10 minutes with minimal sample prep (protein crash only).
-
Specificity: MRM transitions avoid matrix interference that might co-elute in GC.
Limitations
-
Isomer Co-elution: C18 columns struggle to separate positional and geometric isomers (e.g., C18:1 isomers often co-elute).
-
Ion Suppression: Serum phospholipids can suppress ionization of free fatty acids if not chromatographically resolved.
Part 4: Head-to-Head Performance Data
The following data summarizes a comparative validation study using human serum spiked with standard mixtures.
| Feature | GC-FID (FAMEs) | LC-MS/MS (Free FAs) |
| Target Analyte | Total Fatty Acids (Esterified + Free) | Free Fatty Acids (mostly) |
| Limit of Quantitation (LOQ) | 1–10 µM | 10–50 nM (100x more sensitive) |
| Linear Dynamic Range | 10^5 | 10^3 – 10^4 |
| Isomer Separation | Excellent (Baseline resolution of cis/trans) | Poor (Often co-elute) |
| Sample Volume | 50–100 µL | 10–20 µL |
| Throughput | 45–60 mins/sample | 5–15 mins/sample |
| Precision (CV%) | < 5% | 5–10% |
Part 5: Experimental Protocols
Protocol A: GC-FID One-Step Extraction & Derivatization (Total FAs)
Rationale: This modified Lepage & Roy method combines lysis and methylation, minimizing sample loss and oxidation.
-
Sample: Add 50 µL serum to a glass screw-cap tube (Teflon-lined cap).
-
Internal Standard: Add 10 µL of C19:0 (Nonadecanoic acid) or C23:0 (Tricosanoic acid) internal standard (1 mg/mL in toluene).
-
Reagent Addition: Add 2 mL of Methanol/Acetyl Chloride (20:1 v/v) .
-
Note: Acetyl chloride generates anhydrous HCl in situ, which is a potent methylation catalyst.
-
-
Reaction: Tightly cap and vortex. Heat at 100°C for 60 minutes in a heating block.
-
Critical: Ensure caps are tight to prevent methanol evaporation.
-
-
Quench: Cool to room temperature. Add 3 mL of 6% K2CO3 (aqueous) to neutralize and stop the reaction.
-
Extraction: Add 200 µL of Hexane . Vortex vigorously for 1 minute. Centrifuge at 3000 x g for 5 minutes.
-
Collection: Transfer the upper hexane layer (containing FAMEs) to a GC vial with a glass insert.
-
Analysis: Inject 1 µL (Split 10:1) onto a SP-2560 column (100m x 0.25mm).
Protocol B: LC-MS/MS Targeted Analysis (Free FAs)
Rationale: Uses chemical derivatization (optional but recommended) to enhance ionization efficiency of fatty acids in ESI+ mode, improving sensitivity.
-
Extraction: Add 20 µL serum to 300 µL ice-cold Acetonitrile (containing deuterated IS, e.g., d9-Oleic acid) .
-
Precipitation: Vortex for 30s, incubate on ice for 10 min, Centrifuge at 14,000 x g for 10 min (4°C).
-
Derivatization (Optional for Sensitivity):
-
Take 100 µL supernatant.
-
Add 50 µL 3-picolylamine (3-PA) + 50 µL DPDS/TPP (activator).
-
Incubate at 60°C for 15 min.
-
-
Reconstitution: Dilute with water to 50% organic content.
-
Analysis: Inject 5 µL onto a C18 Column (2.1 x 100 mm, 1.8 µm).
Workflow Visualization
Figure 2: Comparative workflow for GC (Derivatization-heavy) vs. LC (Extraction-heavy) protocols.
Part 6: Critical Analysis & Recommendations
When to use GC-FID/MS:
-
Nutritional Studies: When correlating dietary intake (e.g., Omega-3 index) with serum levels.
-
Trans Fat Analysis: Regulatory compliance requires the separation of trans isomers, which only GC with high-polarity columns can achieve reliably [1].
-
Total Lipid Load: When you need to know the total fatty acid composition of lipoproteins (LDL/HDL).
When to use LC-MS/MS:
-
Metabolic Flux: When tracking free fatty acid kinetics in diabetes or obesity research.
-
Eicosanoid Profiling: If the study requires downstream metabolites (prostaglandins, leukotrienes) alongside precursor FAs [2].
-
High-Throughput Clinical Screening: When processing hundreds of samples where speed outweighs isomeric resolution.
Application Scientist Tip:
"Do not attempt to analyze Free Fatty Acids on GC without derivatization. The carboxylic acid group will tail badly and adsorb to the inlet liner, ruining your quantitation. Conversely, do not assume LC-MS gives you 'Total' fatty acids unless you have performed a hydrolysis step first. Most serum FAs are bound in triglycerides and will not be detected in a standard Free FA LC-MS method."
References
-
Mossoba, M. M., et al. (2013). Official Methods for the Determination of Trans Fat. AOCS. Retrieved from [Link]
-
Wang, Y., et al. (2019). Development and Validation of a LC-MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Journal of Clinical Laboratory Analysis. Retrieved from [Link]
-
Ostermann, A. I., et al. (2014). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Quehenberger, O., et al. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Biochimica et Biophysica Acta. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
Safety Operating Guide
3-Methyldodecanoic Acid: Proper Disposal Procedures
Executive Summary & Chemical Profile
Effective disposal of 3-Methyldodecanoic acid requires strict adherence to organic waste protocols. As a branched-chain fatty acid, it poses specific challenges regarding lipophilicity and environmental persistence.[1] This guide provides an autonomous, self-validating workflow for the safe handling and disposal of this compound, ensuring compliance with EPA standards and Good Laboratory Practice (GLP).
Chemical Identity & Properties
Understanding the physical state is critical for selecting the correct waste container.
| Property | Data | Relevance to Disposal |
| Chemical Name | This compound | Primary identifier for labeling. |
| CAS Number | 13490-36-3 | Required for waste manifests and inventory tracking. |
| Molecular Formula | C₁₃H₂₆O₂ | Confirms organic nature (high Carbon content). |
| Physical State | Viscous Liquid / Low-Melting Solid | Requires wide-mouth containers; do not use narrow-neck flasks for solidifying waste. |
| Solubility | Lipophilic (Insoluble in water) | STRICTLY PROHIBITED from drain disposal. |
| Flash Point | >110°C (Estimated) | Generally classified as non-flammable but combustible. |
Hazard Assessment & Safety Protocols
Before initiating disposal, you must validate the hazard profile. While this compound is not classified as acutely toxic, it is an irritant and an environmental hazard if released into water systems.
-
GHS Classification:
-
Skin Irritation: Category 2 (Causes skin irritation).
-
Eye Irritation: Category 2A (Causes serious eye irritation).
-
Aquatic Toxicity: Acute Category 3 (Harmful to aquatic life).
-
-
PPE Requirements:
-
Gloves: Nitrile (0.11 mm minimum thickness) provides excellent resistance to fatty acids.
-
Eye Protection: Chemical splash goggles.
-
Respiratory: Fume hood required during transfer to waste containers to prevent inhalation of aerosols.
-
Disposal Decision Logic
The following decision tree illustrates the logic for categorizing this compound waste. Use this to determine the correct waste stream based on your specific experimental mixture.
Figure 1: Decision matrix for selecting the appropriate waste stream. The standard route for pure this compound is Stream A.
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., the container is not compatible), stop and re-evaluate.
Phase 1: Accumulation & Segregation
Objective: Prevent cross-contamination and dangerous reactions.
-
Select Container: Use a High-Density Polyethylene (HDPE) or glass container.
-
Why? Fatty acids can slowly degrade certain low-grade plastics over time. HDPE is chemically resistant.
-
Tip: Use a wide-mouth container. This compound may solidify or become viscous at cooler lab temperatures; narrow necks make retrieval difficult.
-
-
Segregation:
-
DO: Mix with compatible solvents like Methanol, Ethanol, Acetone, or Hexane.
-
DO NOT: Mix with oxidizers (e.g., Nitric Acid, Peroxides) or strong bases. This can lead to exothermic saponification or oxidation reactions.
-
Phase 2: Labeling & Documentation
Objective: Ensure downstream personnel (EHS/Waste Handlers) can identify the hazard.
-
Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Required Fields:
-
Chemical Name: Write "this compound" (Do not use abbreviations like "3-MDA").
-
Hazards: Check "Irritant" and "Toxic to Aquatic Life".
-
Constituents: If in solution, list the solvent and the approximate % concentration (e.g., "this compound (5%) in Ethanol (95%)").
-
Phase 3: Final Disposal
Objective: Physical removal from the laboratory.
-
Cap & Seal: Ensure the cap is screw-tight. Do not use parafilm as a primary seal.
-
Secondary Containment: Place the waste bottle in a secondary tray during transport to the central accumulation area to prevent spills.
-
Handover: Contact your facility’s Environmental Health & Safety (EHS) department for pickup.
-
Disposal Method: The facility will send this waste for High-Temperature Incineration . This is the only approved method for destroying the carbon backbone completely.
-
Spill Management Protocol
Accidents happen. This tiered response plan ensures safety during unexpected releases.
Tier 1: Minor Spill (< 50 mL)
-
Status: Manageable by lab personnel.
-
Action:
-
Alert nearby colleagues.
-
Cover the spill with an inert absorbent (Vermiculite or Clay-based litter). Do not use paper towels alone, as fatty acids can make floors extremely slippery, increasing fall risks.
-
Scoop absorbed material into a sealable bag.
-
Label as "Solid Chemical Debris" and dispose of via EHS.
-
Clean surface with soap and water to remove oily residue.
-
Tier 2: Major Spill (> 50 mL or in Common Area)
-
Status: Requires EHS intervention.
-
Action:
-
Evacuate the immediate area.
-
Block drains immediately if the spill is near a sink or floor drain. Preventing water entry is critical.
-
Call EHS/Emergency Response.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13490-36-3, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 3-Methyldodecanoic Acid
Executive Safety Summary
3-Methyldodecanoic acid (CAS: 66603-09-8 for racemic) is a branched-chain saturated fatty acid.[1][2] While often chemically similar to its straight-chain isomer (Lauric Acid/Dodecanoic Acid), the methyl branching at the C3 position disrupts crystalline packing, typically resulting in a liquid or low-melting solid at room temperature.[1]
Critical Hazard Profile:
-
Primary Risk: Irritant (Skin/Eye). Like most medium-chain fatty acids, it can cause significant dermatitis and severe eye irritation upon contact [1][3].
-
Secondary Risk: Inhalation. Mist or vapor generated during heating can irritate the respiratory tract.[3]
-
Precautionary Principle: As a specialized research chemical, comprehensive toxicological data may be incomplete. Treat with the rigor of a known irritant and potential sensitizer.
PPE Technical Specifications (The "Why" & "How")
Do not rely on generic "lab safety" rules. The lipophilic nature of this acid dictates specific material choices.
Hand Protection: The Nitrile Imperative
Recommendation: 100% Nitrile (Minimum thickness: 0.11 mm / 4 mil). Prohibited: Natural Rubber Latex.
-
Scientific Rationale: Fatty acids and their derivatives are lipophilic. They can swell and degrade latex matrices over time, increasing permeability. Nitrile provides superior chemical resistance to organic acids and oils [4][5].
-
Double-Gloving Protocol: Required when handling >100 mL or heating >40°C.[1]
-
Inner Layer: Standard 4 mil nitrile (dexterity).
-
Outer Layer: Extended cuff nitrile (protection against splashes/immersion).
-
Eye & Face Protection[2][3][4]
-
Standard Handling: Chemical Safety Goggles (indirect vented). Safety glasses with side shields are insufficient for liquid fatty acids due to the high viscosity and "cling" factor of lipid splashes.
-
Elevated Temperature/Synthesis: Face Shield required over goggles if heating >60°C to prevent thermal burns and splash contact.
Respiratory Protection
-
Primary Control: All open-vessel handling must occur within a certified Chemical Fume Hood .
-
Secondary (If Hood Unavailable): NIOSH-approved respirator with Organic Vapor (OV) cartridges and P95 pre-filters.[1]
PPE Decision Logic Diagram
The following logic gate ensures you select the correct PPE based on your specific experimental activity.
Figure 1: PPE Selection Logic based on physical state and experimental intensity.[1][2]
Operational Protocols
Receipt & Storage[1][2]
-
Inspection: Upon receipt, inspect the bottle for leakage. Fatty acids can seep through loose caps during transit due to temperature fluctuations.
-
Storage: Store at 2-8°C (Refrigerator). Cold storage keeps the material solid/waxy, reducing vapor pressure and spill risk during initial opening.
-
Segregation: Store away from oxidizing agents (e.g., nitric acid, perchlorates) to prevent potential exothermic reactions.
Weighing & Transfer (The "Clean Technique")[1]
-
Context: this compound is viscous.[1] Traditional pipetting may result in significant loss or dripping.
-
Step-by-Step:
-
Equilibrate: Allow the container to reach room temperature before opening to prevent condensation, which can hydrolyze impurities.
-
Tool Selection: Use a glass Pasteur pipette (for liquids) or a stainless steel spatula (for solids). Avoid plastic pipette tips if high precision is needed, as lipids can adhere to polypropylene.
-
Transfer: Perform all transfers over a secondary containment tray (spill tray).
-
Gravimetric Check: If weighing by difference, wipe the outer container with a Kimwipe dampened with ethanol before returning to the balance to remove invisible lipid residues.
-
Cleanup & Decontamination
Water alone is ineffective due to the hydrophobic alkyl chain.
-
Solvent First: Wipe surfaces with Ethanol (70% or higher) or Isopropanol . This solubilizes the fatty acid.
-
Soap Second: Follow with a surfactant-rich detergent (e.g., Alconox) and water to emulsify the remaining residue.
Emergency Response & Disposal
Exposure Response Table
| Exposure Route | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap and lukewarm water for 15 min.[1][2] | Water alone repels the acid; soap is required to form micelles and lift the lipid from the skin.[1] |
| Eye Contact | Flush with water for 15 min.[1][2][3] Lift eyelids. | Fatty acids adhere to the cornea; prolonged flushing is critical to mechanical removal.[1][2] |
| Inhalation | Move to fresh air.[1][2][3][4][5] Seek medical aid if coughing persists. | Vapors can cause chemical pneumonitis if aspirated or inhaled in high concentration.[1][2] |
Disposal Workflow
Strict Adherence: Do NOT pour down the drain. It is an organic pollutant and can clog plumbing upon solidification.
Figure 2: Cradle-to-Grave Disposal Workflow for lipid-based research chemicals.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3893, Lauric Acid (Dodecanoic Acid). Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier - Dodecanoic acid. Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1]
-
University of California, Berkeley (EH&S). Glove Selection Guide: Chemical Resistance of Nitrile vs. Latex. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
